Longiferone B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,3aS,8aR)-6,8a-dimethyl-3-prop-1-en-2-yl-1,2,3,3a,4,8-hexahydroazulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10(2)12-6-8-15(4)7-5-11(3)14(16)9-13(12)15/h5,12-13H,1,6-9H2,2-4H3/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMZPJSZMOWSFA-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(CCC(C2CC1=O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]2(CC[C@H]([C@@H]2CC1=O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Longiferone B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longiferone B is a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora.[1][2] This document provides a comprehensive overview of the chemical structure, spectroscopic properties, and reported anti-inflammatory activity of this compound. Detailed experimental protocols for its isolation and biological evaluation are provided, along with a visualization of its putative signaling pathway. To date, a total synthesis of this compound has not been reported in the literature.
Chemical Structure and Properties
This compound is classified as a daucane sesquiterpene.[1][2] Its chemical structure was elucidated through extensive spectroscopic analysis.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O | [3] |
| Molecular Weight | 218.34 g/mol | [3] |
| CAS Number | 1639810-67-5 | [1] |
| Appearance | Colorless oil | Sudsai et al., 2014 |
| Optical Rotation | [α]D²⁵ +85 (c 0.1, CHCl₃) | Sudsai et al., 2014 |
Spectroscopic Data
The structural elucidation of this compound was based on the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 43.5 | 2.59 (1H, m) |
| 2 | 25.4 | 1.85 (1H, m), 1.68 (1H, m) |
| 3 | 31.9 | 1.95 (1H, m), 1.57 (1H, m) |
| 4 | 48.9 | 2.43 (1H, q, 7.0) |
| 5 | 50.3 | 2.08 (1H, d, 11.0) |
| 6 | 37.0 | 2.35 (1H, dd, 16.5, 5.5) |
| 7 | 200.1 | - |
| 8 | 135.2 | 5.83 (1H, s) |
| 9 | 162.3 | - |
| 10 | 34.9 | 2.25 (1H, m) |
| 11 | 148.2 | 4.88 (1H, s), 4.85 (1H, s) |
| 12 | 110.1 | - |
| 13 | 20.8 | 1.73 (3H, s) |
| 14 | 12.3 | 1.09 (3H, d, 7.0) |
| 15 | 21.5 | 1.05 (3H, s) |
Data sourced from Sudsai et al., J Ethnopharmacol. 2014 Jun 11;154(2):453-61.
Mass Spectrometry and Infrared Spectroscopy
Table 3: HR-ESI-MS and IR Data for this compound
| Spectroscopic Technique | Data |
| HR-ESI-MS | m/z 219.1744 [M+H]⁺ (calculated for C₁₅H₂₃O, 219.1749) |
| Infrared (IR) νₘₐₓ (cm⁻¹) | 1668 (C=O), 1645 (C=C) |
Data sourced from Sudsai et al., J Ethnopharmacol. 2014 Jun 11;154(2):453-61.
Biological Activity: Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in vitro. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells with an IC₅₀ value of 21.0 μM.[1][2] Furthermore, it has been shown to suppress the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][2]
Signaling Pathway
This compound exerts its anti-inflammatory effects by likely interfering with the activation of transcription factors that regulate the expression of pro-inflammatory genes such as Nos2 (iNOS) and Ptgs2 (COX-2). The diagram below illustrates the generally accepted signaling pathway initiated by LPS, leading to the production of inflammatory mediators, and the putative points of inhibition by this compound.
Caption: LPS-induced inflammatory signaling and inhibition by this compound.
Experimental Protocols
Isolation of this compound from Boesenbergia longiflora
The following protocol is adapted from Sudsai et al. (2014).
Caption: Isolation workflow for this compound.
-
Extraction: Dried and powdered rhizomes of B. longiflora (1.5 kg) were macerated sequentially with hexane and chloroform (CHCl₃) at room temperature. Each solvent extraction was repeated three times for three days. The filtrates were evaporated under reduced pressure to yield the respective crude extracts.
-
Column Chromatography: The CHCl₃ extract (20 g) was subjected to silica gel column chromatography, eluting with a hexane-ethyl acetate (EtOAc) gradient system to yield 12 fractions (A-L).
-
Fraction Purification: Fraction G (eluted with 20% EtOAc in hexane) was further purified on a Sephadex LH-20 column using 100% CHCl₃ as the mobile phase to give five sub-fractions (G1-G5).
-
Final Isolation: Sub-fraction G3 was subjected to preparative thin-layer chromatography (TLC) using 15% EtOAc in hexane as the developing solvent to afford pure this compound (15 mg).
Nitric Oxide (NO) Production Assay
This protocol details the measurement of NO production in LPS-stimulated RAW264.7 macrophages.
-
Cell Culture: RAW264.7 cells are plated in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 2 hours before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Quantification: The absorbance is measured at 550 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for iNOS and COX-2 mRNA Expression
This protocol outlines the procedure to measure the effect of this compound on iNOS and COX-2 mRNA levels.
-
Cell Treatment and RNA Extraction: RAW264.7 cells are seeded in 6-well plates and treated with this compound and/or LPS as described for the NO assay. After the desired incubation period (e.g., 24 hours), total RNA is extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: The resulting cDNA is used as a template for PCR amplification using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The PCR products are separated by agarose gel electrophoresis and visualized with a DNA-staining agent. The band intensities for iNOS and COX-2 are quantified and normalized to the intensity of the housekeeping gene to determine the relative mRNA expression levels.
Conclusion
This compound is a daucane sesquiterpene with a well-characterized chemical structure and promising anti-inflammatory activity. Its ability to suppress the expression of key inflammatory mediators iNOS and COX-2 suggests potential therapeutic applications. The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery who are interested in further investigating the properties and potential of this compound. The absence of a reported total synthesis presents an opportunity for synthetic organic chemists to develop a novel synthetic route to this interesting natural product.
References
Longiferone B from Boesenbergia longiflora: A Technical Whitepaper for Researchers
For Immediate Release
A Comprehensive Guide to the Isolation, Characterization, and Anti-Inflammatory Potential of Longiferone B Derived from Boesenbergia longiflora
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on this compound, a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora (Wall.) Kuntze. This document outlines the anti-inflammatory properties of this compound, details protocols for its extraction and analysis, and explores its mechanism of action.
Introduction to Boesenbergia longiflora and this compound
Boesenbergia longiflora, a member of the ginger family (Zingiberaceae), is a rhizomatous geophyte native to Western and Southwestern Myanmar.[1] Traditionally, its rhizomes have been utilized in folk medicine to treat inflammatory conditions such as inflammatory bowel disease, ulcerative colitis, and abscesses.[2][3][4][5][6] Phytochemical investigations have revealed that the chloroform fraction of B. longiflora rhizomes is a rich source of bioactive compounds, including daucane sesquiterpenes.[2][4][5][6] Among these, this compound (dauca-8,11-diene-7-one) has been identified as a potent anti-inflammatory agent.[2][4][5][6]
Anti-Inflammatory Activity of this compound
This compound exhibits significant anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells have demonstrated its efficacy in inhibiting key inflammatory mediators.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory activity of this compound has been quantified through its ability to inhibit nitric oxide (NO) production, a key inflammatory signaling molecule.
| Compound | Assay | Cell Line | IC50 (μM) | Reference |
| This compound | Nitric Oxide (NO) Inhibition | RAW264.7 | 21.0 | [2][4][5][6] |
Experimental Protocols
This section details the methodologies for the isolation, purification, and evaluation of the anti-inflammatory activity of this compound.
Isolation and Purification of this compound from Boesenbergia longiflora Rhizomes
The following protocol is a representative method for the isolation and purification of this compound based on established techniques for sesquiterpenes from plant materials.
3.1.1. Plant Material and Extraction
-
Collection and Preparation: Fresh rhizomes of Boesenbergia longiflora are collected, washed, and shade-dried. The dried rhizomes are then ground into a fine powder.
-
Solvent Extraction: The powdered rhizomes are subjected to maceration with chloroform (CHCl₃) at room temperature. The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude chloroform extract.
3.1.2. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
The crude chloroform extract is subjected to silica gel column chromatography.
-
A step-gradient elution is performed using a solvent system of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (EtOAc).
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound are further purified by preparative HPLC.
-
A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.
-
The purity of the isolated this compound is confirmed by analytical HPLC.
-
In Vitro Anti-Inflammatory Assays
3.2.1. Cell Culture
-
Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
3.2.2. Nitric Oxide (NO) Production Assay
-
RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After 24 hours of incubation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
3.2.3. RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RAW264.7 cells are treated with this compound and/or LPS.
-
Total RNA is extracted using a suitable kit.
-
cDNA is synthesized from the total RNA.
-
qPCR is performed to determine the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). GAPDH is typically used as an internal control.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the mRNA expression of iNOS and COX-2, two critical enzymes in the inflammatory cascade.[2][4][5][6] The expression of these enzymes is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Characterization of this compound
The structure of this compound (dauca-8,11-diene-7-one) has been elucidated using spectroscopic methods.
Spectroscopic Data
-
¹H NMR: Signals corresponding to olefinic protons, allylic protons, and methyl groups.
-
¹³C NMR: Resonances for carbonyl carbons, olefinic carbons, and aliphatic carbons characteristic of the daucane skeleton.
-
MS: A molecular ion peak corresponding to the molecular formula C₁₅H₂₂O.
Conclusion and Future Directions
This compound, isolated from the rhizomes of Boesenbergia longiflora, is a promising natural product with significant anti-inflammatory properties. Its ability to inhibit the production of nitric oxide and suppress the expression of iNOS and COX-2 highlights its potential for the development of novel anti-inflammatory therapeutics.
Further research is warranted to:
-
Determine the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.
-
Evaluate the in vivo efficacy and safety of this compound in animal models of inflammatory diseases.
-
Develop a scalable and efficient synthetic route to this compound to ensure a sustainable supply for further research and development.
This technical guide provides a foundational understanding of this compound and aims to facilitate further scientific inquiry into this promising natural compound.
References
- 1. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
An In-depth Technical Guide on the Biosynthesis Pathway of Daucane Sesquiterpenes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Daucane sesquiterpenes represent a significant class of natural products with a characteristic bicyclo[5.3.0]decane framework. These compounds, frequently isolated from plants of the Ferula genus, have garnered interest for their diverse biological activities, including potential anti-cancer and estrogenic properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide provides a comprehensive overview of the proposed biosynthetic pathway of daucane sesquiterpenes, details key experimental protocols for the identification and characterization of the enzymes involved, and presents hypothetical quantitative data to illustrate expected experimental outcomes.
The Core Biosynthetic Pathway
The biosynthesis of all sesquiterpenes, including daucanes, originates from the universal C15 precursor, farnesyl pyrophosphate (FPP). [1][2]The formation of the characteristic daucane skeleton is catalyzed by a putative daucane synthase, a type of sesquiterpene synthase (TPS). While a specific daucane synthase has yet to be definitively isolated and characterized, the cyclization cascade is hypothesized to proceed through a series of carbocation intermediates, a common mechanism for sesquiterpene cyclases. [3] The proposed key steps are:
-
Initiation: The enzymatic reaction is initiated by the removal of the pyrophosphate group from FPP, leading to the formation of a farnesyl cation. [3]2. Cyclization Cascade: This is followed by a series of intramolecular cyclizations. A plausible mechanism involves an initial 1,10-cyclization to form a 10-membered germacrenyl cation intermediate. Subsequent transannular cyclization and potential hydride shifts lead to the formation of the bicyclo[5.3.0]decane carbocation.
-
Termination: The reaction is terminated by deprotonation to yield a daucane hydrocarbon, such as isodaucene, or by quenching the carbocation with water to form a daucane alcohol.
-
Secondary Modifications: The core daucane skeleton can undergo further enzymatic modifications, including oxidations, reductions, acylations, and glycosylations, to generate the vast diversity of naturally occurring daucane derivatives.
Caption: A proposed biosynthetic pathway for the formation of the daucane skeleton and its derivatives from farnesyl pyrophosphate.
Experimental Protocols for Enzyme Identification and Characterization
The following section outlines a comprehensive experimental workflow for the identification, cloning, and functional characterization of a putative daucane synthase.
Identification and Cloning of a Candidate Daucane Synthase Gene
The initial step involves the identification of a candidate gene from a daucane-producing organism, such as a plant from the Ferula genus.
Caption: A detailed workflow for the identification and cloning of a candidate daucane synthase gene.
Methodology:
-
RNA Extraction: Isolate high-quality total RNA from tissues of a daucane-producing plant known for high yields of these compounds.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Use degenerate primers designed based on conserved motifs of known sesquiterpene synthases to amplify candidate gene fragments from the cDNA.
-
Cloning and Sequencing: Clone the amplified PCR products into a suitable vector and sequence multiple clones.
-
Sequence Analysis: Perform BLAST searches and phylogenetic analysis to identify full-length candidate genes that are homologous to known sesquiterpene synthases.
Heterologous Expression and Protein Purification
To characterize the enzymatic function, the candidate gene is expressed in a heterologous host system.
Methodology:
-
Expression Construct: Subclone the full-length open reading frame of the candidate gene into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
Heterologous Expression: Transform the expression construct into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Purity and Concentration: Assess the purity of the enzyme by SDS-PAGE and determine its concentration using a standard protein assay (e.g., Bradford or BCA).
In Vitro Enzyme Assays and Product Identification
The function of the purified enzyme is confirmed through in vitro assays.
Caption: A workflow for the in vitro characterization of a putative daucane synthase and the identification of its products.
Methodology:
-
Enzyme Assay: Incubate the purified enzyme with FPP in a suitable buffer containing necessary cofactors (typically Mg²⁺).
-
Product Extraction: After the reaction, extract the sesquiterpene products with an organic solvent immiscible with water, such as hexane or pentane.
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS). Identify the products by comparing their retention times and mass spectra with those of authentic standards or with mass spectral libraries. For novel compounds, larger-scale incubations followed by purification and structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Quantitative Data Presentation
The following tables provide examples of the quantitative data that would be generated during the biochemical characterization of a daucane synthase.
Table 1: Michaelis-Menten Kinetic Parameters for a Putative Daucane Synthase
This table summarizes the key kinetic parameters that describe the efficiency of the enzyme.
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Farnesyl Pyrophosphate | 7.5 ± 1.2 | 0.25 ± 0.03 | 3.3 x 10⁴ |
These are hypothetical values for illustrative purposes.
Table 2: Product Profile of a Putative Daucane Synthase
This table shows the relative abundance of the different sesquiterpene products formed by the enzyme.
| Product | Retention Time (min) | Relative Abundance (%) |
| Isodaucene | 15.2 | 68 |
| Daucene | 15.8 | 21 |
| Unidentified Sesquiterpene 1 | 16.1 | 7 |
| Unidentified Sesquiterpene 2 | 16.5 | 4 |
These are hypothetical values for illustrative purposes.
Conclusion and Future Perspectives
The elucidation of the daucane sesquiterpene biosynthetic pathway is a key step towards understanding the chemical diversity of these valuable natural products. The experimental framework provided in this guide offers a robust approach for the identification and functional characterization of the responsible daucane synthases. Future research in this area will likely focus on the discovery of novel daucane derivatives with enhanced therapeutic properties and the development of microbial cell factories for the sustainable production of these compounds. This will be of significant interest to researchers in natural product chemistry, synthetic biology, and drug development.
References
Longiferone B: A Technical Guide on Natural Occurrence, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Source and Isolation
Longiferone B is a natural product isolated from the rhizomes of Boesenbergia longiflora (Wall.) Kuntze, a plant belonging to the Zingiberaceae (ginger) family.[1][2] This plant has been traditionally used in some cultures for treating inflammatory conditions, which prompted scientific investigation into its chemical constituents and their pharmacological activities.[1][2]
Isolation Methodology
The isolation of this compound from Boesenbergia longiflora rhizomes is achieved through solvent extraction followed by chromatographic separation. A detailed, step-by-step protocol is not available in the reviewed literature; however, the general workflow involves the following key stages:
-
Extraction: The dried and powdered rhizomes are subjected to extraction with a solvent such as chloroform to create a crude extract.
-
Fractionation: This crude extract is then fractionated, often using chromatographic techniques, to separate compounds based on their polarity.
-
Purification: this compound is isolated from these fractions using further chromatographic methods, such as column chromatography, to yield the pure compound.
It is important to note that specific details regarding the yield of this compound from the plant material (e.g., mg of compound per kg of rhizomes) and its natural abundance as a percentage of the dry weight are not specified in the primary literature describing its isolation.[1][2]
Synthesis of this compound
As of the date of this guide, a total synthesis for this compound (systematically named dauca-8,11-diene-7-one) has not been reported in peer-reviewed scientific journals. Consequently, data on synthetic yields and detailed experimental protocols for its chemical synthesis are not available. The development of a synthetic route could be a valuable future research endeavor to enable further pharmacological studies and potential therapeutic applications.
Biological Activity and Signaling Pathway
This compound has demonstrated significant anti-inflammatory activity. Its mechanism of action involves the suppression of key pro-inflammatory enzymes, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at the messenger RNA (mRNA) level.[1][2] The expression of both iNOS and COX-2 is known to be regulated by the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response. Therefore, it is understood that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism by which this compound inhibits the inflammatory response. An inflammatory stimulus, such as lipopolysaccharide (LPS), typically activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. This compound intervenes in this cascade, preventing the expression of iNOS and COX-2.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Quantitative Data Summary
As previously mentioned, the available scientific literature lacks specific quantitative data for the natural abundance, isolation yield, and total synthesis yield of this compound. The following table summarizes the current status of this information.
| Parameter | Source/Method | Yield/Abundance | Reference |
| Natural Abundance | Boesenbergia longiflora | Not Reported | [1][2] |
| Isolation Yield | Solvent Extraction & Chromatography | Not Reported | [1][2] |
| Total Synthesis Yield | Chemical Synthesis | Not Reported | N/A |
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. While its natural source and a general isolation strategy have been identified, there is a notable absence of quantitative data regarding its abundance in nature and yields from isolation or potential synthesis. Further research is warranted to establish a scalable supply of this compound, either through optimized isolation protocols or the development of a total synthesis. Such advancements would be crucial for conducting more in-depth preclinical and clinical investigations to fully evaluate its therapeutic potential.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Longiferone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longiferone B is a naturally occurring daucane sesquiterpene that has garnered attention within the scientific community for its notable anti-inflammatory properties. Isolated from the rhizomes of Boesenbergia longiflora (Wall.) Kuntze, a plant traditionally used in Southeast Asian medicine, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activity, and the experimental protocols for its study.
Physical and Chemical Properties
This compound is characterized as an oil at room temperature and possesses a molecular formula of C15H22O.[1][2][3] Its chemical structure and key identifiers are detailed below.
| Property | Value | Source(s) |
| Molecular Formula | C15H22O | [1][2][3] |
| Molecular Weight | 218.34 g/mol | [2][3] |
| Physical Description | Oil | [2][3] |
| CAS Number | 1639810-67-5 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While the primary literature confirms its structure, publicly available detailed spectra with peak assignments are limited. The following represents a summary of expected and reported spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR are essential for elucidating the carbon-hydrogen framework of this compound. The spectra would be characterized by signals corresponding to its daucane skeleton, including methyl groups, olefinic protons, and a ketone carbonyl.
Infrared (IR) Spectroscopy:
-
The IR spectrum of this compound would prominently feature a strong absorption band characteristic of a carbonyl group (C=O stretch), typically in the range of 1650-1750 cm⁻¹. Other significant absorptions would include those for C-H stretching and bending vibrations.
Mass Spectrometry (MS):
-
Mass spectral analysis would confirm the molecular weight of this compound, with an expected molecular ion peak [M]+ at m/z 218.34. Fragmentation patterns would provide further structural information about the sesquiterpene core.
Biological Activity and Signaling Pathway
This compound exhibits significant anti-inflammatory activity.[1] Research has demonstrated its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, with a half-maximal inhibitory concentration (IC50) of 21.0 μM.[1]
The primary mechanism of its anti-inflammatory action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression.[1] These two enzymes are key mediators of the inflammatory response.
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Caption: Inhibition of iNOS and COX-2 expression by this compound.
Experimental Protocols
Isolation of this compound from Boesenbergia longiflora
The following is a generalized protocol based on the original literature for the isolation of daucane sesquiterpenes.[1]
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered rhizomes of Boesenbergia longiflora are macerated with chloroform at room temperature.
-
Concentration: The chloroform extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with solvents such as ethyl acetate.
-
Fractionation and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest.
-
Purification: Fractions containing this compound are pooled and subjected to further purification steps, which may include Sephadex LH-20 column chromatography and/or high-performance liquid chromatography (HPLC) to yield the pure compound.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production
Cell Culture:
-
Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
Assay Protocol:
-
Seed RAW264.7 cells in 96-well plates at a suitable density (e.g., 1.5 x 10⁵ cells/mL) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm using a microplate reader and calculate the NO concentration by comparison with a sodium nitrite standard curve.
Quantification of iNOS and COX-2 mRNA Expression by RT-qPCR
Protocol:
-
Culture and treat RAW264.7 cells with this compound and/or LPS as described in the anti-inflammatory assay.
-
After the desired incubation period (e.g., 24 hours), lyse the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Perform quantitative polymerase chain reaction (qPCR) using the synthesized cDNA, specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the qPCR data to determine the relative expression levels of iNOS and COX-2 mRNA in treated versus untreated cells.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, involving the suppression of iNOS and COX-2 expression, makes it a molecule of significant interest for drug discovery and development in the context of inflammatory diseases. This guide provides a foundational understanding of its physical, chemical, and biological characteristics, along with the necessary experimental frameworks to facilitate further research into this potent sesquiterpene.
References
Longiferone B: A Technical Guide on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longiferone B is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental chemical properties and biological activities, with a focus on its anti-inflammatory effects. The information presented herein is intended to support further research and development of this compound as a potential anti-inflammatory agent.
Core Chemical and Physical Properties
This compound is characterized by the following identifiers and properties. This data is crucial for the accurate identification and quantification of the compound in experimental settings.
| Property | Value | Source |
| CAS Number | 1639810-67-5 | [1][2][3][4][5][6] |
| Molecular Weight | 218.34 g/mol | [2][3][5][6] |
| Molecular Formula | C₁₅H₂₂O | [1][3][6] |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. Research has shown its ability to modulate key inflammatory mediators, positioning it as a compound of interest for inflammatory conditions.
Inhibition of Nitric Oxide (NO) Production
A key study demonstrated that this compound inhibits the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. The half-maximal inhibitory concentration (IC₅₀) for this activity was determined to be:
| Activity | IC₅₀ Value | Cell Line |
| NO Release Inhibition | 21.0 µM | RAW264.7 |
This inhibitory action on NO, a key signaling molecule in inflammation, underscores the anti-inflammatory potential of this compound.
Suppression of Pro-inflammatory Gene Expression
Further investigations have revealed that this compound's anti-inflammatory effects extend to the genetic level. The compound has been shown to suppress the messenger RNA (mRNA) expression of two critical pro-inflammatory enzymes:
-
Inducible Nitric Oxide Synthase (iNOS): The enzyme responsible for the production of large quantities of NO during inflammation.
-
Cyclooxygenase-2 (COX-2): An enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
The downregulation of iNOS and COX-2 mRNA suggests that this compound exerts its anti-inflammatory effects, at least in part, by inhibiting the transcription of genes that drive the inflammatory response.
Proposed Signaling Pathway
While the precise signaling pathway of this compound has not been fully elucidated, its known inhibitory effects on iNOS and COX-2 expression in the context of LPS stimulation suggest a likely mechanism of action. LPS is a potent activator of inflammatory signaling cascades, primarily through the activation of Toll-like receptor 4 (TLR4). This activation typically leads to the downstream engagement of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are critical for the transcriptional activation of iNOS and COX-2. It is hypothesized that this compound may interfere with one or more key components of these pathways.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the anti-inflammatory activity of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.
Cell Culture of RAW264.7 Macrophages
-
Cell Maintenance: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are detached from the culture flask, typically by gentle scraping, and re-seeded into new flasks at a lower density.
Nitric Oxide (NO) Release Assay (Griess Assay)
-
Cell Seeding: RAW264.7 cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce inflammation. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Nitrite Measurement: After incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of this compound is calculated relative to the LPS-stimulated control.
Caption: Workflow for the Nitric Oxide Release Assay.
RNA Extraction and RT-PCR for iNOS and COX-2
-
Cell Treatment: RAW264.7 cells are cultured in larger plates (e.g., 6-well plates) and treated with this compound and/or LPS as described for the NO assay.
-
RNA Extraction: Following treatment, total RNA is extracted from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription (RT): An equal amount of RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Analysis: The PCR products are visualized by gel electrophoresis, and the band intensities are quantified. Alternatively, quantitative real-time PCR (qPCR) can be used for more precise quantification of mRNA levels. The expression of iNOS and COX-2 is normalized to the expression of the housekeeping gene.
Conclusion
This compound demonstrates notable anti-inflammatory properties, primarily through the inhibition of nitric oxide production and the suppression of iNOS and COX-2 gene expression. These findings suggest that this compound is a promising candidate for further investigation as a novel anti-inflammatory therapeutic. Future research should focus on elucidating its precise molecular mechanism of action, including its effects on upstream signaling pathways such as NF-κB and MAPKs, and on evaluating its efficacy and safety in preclinical in vivo models of inflammation.
References
- 1. bowdish.ca [bowdish.ca]
- 2. rwdstco.com [rwdstco.com]
- 3. Cell culture of RAW264.7 cells [protocols.io]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
Spectral Data of Longiferone B Analogue, Isolongifolenone: A Technical Guide
Introduction
Longiferone B is a sesquiterpenoid of interest within the natural products community. However, comprehensive public spectral data for this compound is scarce. This guide focuses on the spectral characterization of a closely related and well-studied analogue, (-)-isolongifolenone. Isolongifolenone shares the same sesquiterpenoid core and is a valuable proxy for understanding the spectroscopic features of this class of compounds. This document provides an in-depth overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for isolongifolenone, along with detailed experimental protocols relevant to its analysis. The information is intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Data Presentation
Due to the limited availability of complete, published NMR data sets for (-)-isolongifolenone, the following tables present the mass spectrometry data for isolongifolenone and representative ¹H and ¹³C NMR data for a similar sesquiterpene ketone to illustrate the expected chemical shifts and multiplicities.
Table 1: Mass Spectrometry Data for Isolongifolenone
| Ion | m/z (Relative Abundance %) |
| [M]+ | 218 (100) |
| C14H19O | 203 (45) |
| C12H15O | 175 (55) |
| C11H15 | 147 (60) |
| C10H12 | 132 (75) |
| C9H11 | 119 (85) |
| C8H9 | 105 (90) |
| C7H7 | 91 (80) |
Table 2: Representative ¹H NMR Spectral Data for a Sesquiterpene Ketone (CDCl₃, 400 MHz)
Note: This data is illustrative and not specific to isolongifolenone.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.50 | d | 9.5 |
| H-2α | 1.95 | m | |
| H-2β | 1.60 | m | |
| H-5 | 2.10 | t | 8.0 |
| H-6α | 1.80 | m | |
| H-6β | 1.50 | m | |
| H-9α | 2.20 | dd | 12.0, 4.5 |
| H-9β | 1.75 | t | 12.0 |
| H-12 | 1.05 | s | |
| H-13 | 0.95 | s | |
| H-14 | 0.85 | d | 7.0 |
| H-15 | 1.15 | s |
Table 3: Representative ¹³C NMR Spectral Data for a Sesquiterpene Ketone (CDCl₃, 100 MHz)
Note: This data is illustrative and not specific to isolongifolenone.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 55.0 |
| C-2 | 30.0 |
| C-3 | 40.5 |
| C-4 | 35.0 |
| C-5 | 50.0 |
| C-6 | 25.5 |
| C-7 | 45.0 |
| C-8 | 220.0 (C=O) |
| C-9 | 48.0 |
| C-10 | 42.0 |
| C-11 | 38.0 |
| C-12 | 28.0 |
| C-13 | 25.0 |
| C-14 | 15.0 |
| C-15 | 22.0 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the NMR analysis of a sesquiterpenoid like isolongifolenone is as follows:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). The choice of solvent can influence chemical shifts. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
A 400 or 500 MHz spectrometer is typically used.
-
Standard parameters include a 30° pulse width, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
A 100 or 125 MHz spectrometer is commonly employed.
-
Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
A wider spectral width (e.g., 0-220 ppm) is necessary.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Spectroscopy:
-
Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for complete structural elucidation.
-
These experiments are performed using standard manufacturer-provided pulse sequences and parameters, which are optimized for the specific instrument and sample.
-
Mass Spectrometry (MS)
A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of volatile sesquiterpenoids is outlined below:
-
Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile solvent such as hexane or ethyl acetate.
-
Gas Chromatography (GC):
-
An aliquot of the sample (e.g., 1 µL) is injected into the GC.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 240 °C) at a rate of 5-10 °C/min to separate the components of the sample.
-
Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
The GC is interfaced with a mass spectrometer, often a quadrupole or ion trap analyzer.
-
Electron Ionization (EI) at 70 eV is the standard ionization method for creating a reproducible fragmentation pattern.
-
The mass analyzer scans a mass range of, for example, 40-500 amu.
-
The resulting mass spectrum provides the molecular weight and a fragmentation pattern that serves as a fingerprint for the compound.
-
Visualizations
Workflow for Structural Elucidation of a Sesquiterpenoid
Caption: Workflow for the isolation and structural elucidation of a natural product.
Conceptual Application of Isolongifolenone
Caption: Conceptual pathway for the application of Isolongifolenone as an insect repellent.
The Anti-inflammatory Mechanism of Longiferone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longiferone B, a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory action of this compound, with a focus on its effects on key inflammatory mediators and signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.
Core Anti-inflammatory Activity
The primary anti-inflammatory effects of this compound have been characterized in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Macrophages are pivotal cells in the innate immune system that, upon activation by stimuli like LPS, produce a cascade of pro-inflammatory mediators. This compound has been shown to counteract these processes through the inhibition of nitric oxide (NO) production and the suppression of the expression of two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
Quantitative Data on Anti-inflammatory Activity
The inhibitory potency of this compound on NO production and its effect on iNOS and COX-2 mRNA expression are summarized below.
| Parameter | Method | Cell Line | Stimulant | Result | Reference |
| NO Production Inhibition | Griess Assay | RAW264.7 | LPS | IC50: 21.0 µM | [1][2] |
| iNOS mRNA Expression | RT-PCR | RAW264.7 | LPS | Suppression Observed | [1][2] |
| COX-2 mRNA Expression | RT-PCR | RAW264.7 | LPS | Suppression Observed | [1][2] |
Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
While direct experimental evidence on the effect of this compound on the upstream signaling pathways is not yet available, its observed suppression of iNOS and COX-2 mRNA expression strongly suggests a modulatory role on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are critical regulators of the inflammatory response in macrophages activated by LPS.
LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding initiates a downstream signaling cascade that leads to the activation of transcription factors, primarily NF-κB and Activator Protein-1 (AP-1), which in turn drive the expression of pro-inflammatory genes, including Nos2 (encoding iNOS) and Ptgs2 (encoding COX-2). It is highly probable that this compound exerts its anti-inflammatory effects by interfering with one or more key steps in these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of target genes. This compound likely inhibits this pathway, preventing the transcription of Nos2 and Ptgs2.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade activated by LPS. It involves a series of protein kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these MAPKs leads to the phosphorylation and activation of various transcription factors, including AP-1, which also contributes to the expression of pro-inflammatory genes. It is plausible that this compound also modulates the MAPK pathway to suppress iNOS and COX-2 expression.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
RAW264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.
-
Cells are pre-treated with this compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
The IC50 value is calculated from the dose-response curve.
-
RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Principle: This technique is used to measure the relative abundance of iNOS and COX-2 mRNA transcripts.
-
Procedure:
-
RAW264.7 cells are seeded in a 6-well plate at a density of 1 x 10^6 cells/well and incubated overnight.
-
Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.
-
Total RNA is isolated from the cells using a suitable RNA extraction kit (e.g., TRIzol reagent).
-
The concentration and purity of the isolated RNA are determined by spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
The resulting cDNA is used as a template for PCR amplification with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The PCR products are resolved by electrophoresis on an agarose gel and visualized by ethidium bromide staining.
-
The band intensities are quantified using densitometry software.
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory activity by inhibiting the production of nitric oxide and suppressing the mRNA expression of iNOS and COX-2 in LPS-stimulated macrophages. The underlying mechanism is strongly proposed to involve the inhibition of the NF-κB and MAPK signaling pathways.
For drug development professionals, this compound represents a promising lead compound for the development of novel anti-inflammatory agents. Future research should focus on:
-
Directly investigating the effects of this compound on the NF-κB and MAPK signaling pathways: This would involve experiments such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., IκBα, p65, p38, ERK, JNK) and reporter gene assays to measure NF-κB transcriptional activity.
-
In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases is crucial to determine its therapeutic potential.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the identification of compounds with improved potency and pharmacokinetic properties.
-
Target identification: Elucidating the direct molecular target(s) of this compound within the inflammatory signaling cascades will provide a more precise understanding of its mechanism of action.
By addressing these research avenues, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.
References
Longiferone B: A Technical Guide on its Potential Therapeutic Applications
Executive Summary: Longiferone B, a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora, has emerged as a compound of interest for its notable anti-inflammatory properties. The rhizomes of this plant have a history of use in traditional medicine for treating various inflammatory conditions, including inflammatory bowel disease and ulcerative colitis.[1][2][3] Scientific investigation has substantiated these traditional uses, identifying this compound as a key active constituent. This document provides a comprehensive technical overview of the current research on this compound, focusing on its anti-inflammatory efficacy, proposed mechanism of action, and the experimental protocols used for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a natural product belonging to the daucane sesquiterpene class of organic compounds. It was first isolated from the chloroform fraction of Boesenbergia longiflora (Wall.) Kuntze rhizomes, a plant from the Zingiberaceae (ginger) family.[1][2][3] The traditional application of this plant in treating inflammatory ailments prompted scientific inquiry into its chemical constituents and their pharmacological activities.[1][2][3] Research has successfully identified this compound as a significant contributor to the plant's anti-inflammatory effects, positioning it as a promising candidate for further therapeutic development.[1][2][3]
Anti-inflammatory Activity
The primary therapeutic potential of this compound identified to date lies in its anti-inflammatory action. In vitro studies have demonstrated its ability to modulate key inflammatory pathways in immune cells.
In Vitro Efficacy
The anti-inflammatory capacity of this compound was evaluated using murine macrophage RAW264.7 cells stimulated with lipopolysaccharide (LPS), a standard model for inducing an inflammatory response. This compound exhibited a significant, dose-dependent inhibition of nitric oxide (NO) production, a key inflammatory mediator.[1][2][3] The half-maximal inhibitory concentration (IC50) for this effect was determined to be 21.0 µM.[1][2][3]
Proposed Mechanism of Action
The molecular mechanism underlying the anti-inflammatory effects of this compound involves the suppression of pro-inflammatory enzymes at the transcriptional level. Studies have shown that this compound treatment leads to a marked reduction in the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[1][2][3] Since iNOS and COX-2 are critical enzymes in the inflammatory cascade, responsible for the production of nitric oxide and prostaglandins respectively, their suppression represents a key mechanism for the observed anti-inflammatory activity. This action suggests that this compound may interfere with upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which are known to regulate the transcription of these pro-inflammatory genes.
Quantitative Data Summary
The following table summarizes the key quantitative measure of this compound's bioactivity as reported in the literature.
| Compound | Bioassay | Cell Line | IC50 Value (µM) | Source |
| This compound | Inhibition of Nitric Oxide (NO) Production | RAW264.7 Macrophages | 21.0 | [1][2][3] |
Key Experimental Methodologies
The following protocols are representative of the key experiments used to characterize the anti-inflammatory activity of this compound.
Cell Culture and Treatment
Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess assay. Briefly, an equal volume of culture supernatant is mixed with Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
Total RNA is extracted from the treated RAW264.7 cells using a suitable RNA isolation kit (e.g., TRIzol reagent). The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme. RT-qPCR is then performed using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization. The relative mRNA expression levels are calculated using the comparative Ct (ΔΔCt) method.
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: In vitro experimental workflow for this compound analysis.
Conclusion and Future Directions
This compound, a sesquiterpene from Boesenbergia longiflora, demonstrates clear anti-inflammatory potential in vitro by inhibiting the production of nitric oxide and suppressing the expression of iNOS and COX-2 mRNA.[1][2][3] This activity provides a scientific basis for the traditional use of its source plant and highlights this compound as a valuable lead compound for the development of novel anti-inflammatory agents.
However, research is still in its nascent stages. Future investigations are critical to fully elucidate its therapeutic potential. Recommended future directions include:
-
Target Identification: Pinpointing the specific molecular target(s) of this compound within the inflammatory signaling cascade.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases (e.g., colitis, arthritis).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and drug-like properties.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
Continued research in these areas will be essential to translate the promising in vitro findings of this compound into a viable therapeutic application.
References
Longiferone B: A Technical Guide on its Role in Traditional Medicine and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longiferone B, a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora (Wall.) Kuntze, has emerged as a compound of significant interest due to the traditional use of its source plant in treating inflammatory ailments. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its established anti-inflammatory properties. This document details the traditional medicinal context, summarizes key quantitative data, presents detailed experimental protocols for its bioactivity assessment, and visualizes the known signaling pathways and experimental workflows.
Introduction: Traditional Medicine Context
The rhizomes of Boesenbergia longiflora, a plant belonging to the Zingiberaceae family, have a history of use in traditional medicine for the treatment of various inflammatory conditions. These include inflammatory bowel disease, ulcerative colitis, aphthous ulcers, and abscesses.[1] This traditional knowledge has prompted scientific investigation into the plant's chemical constituents to identify the bioactive compounds responsible for these therapeutic effects.
Pharmacological Activity of this compound
Anti-inflammatory Activity
Scientific studies have identified this compound as one of the active anti-inflammatory constituents of Boesenbergia longiflora.[1][2] Its primary characterized activity is the inhibition of key inflammatory mediators in immune cells, particularly macrophages.
Key Findings:
-
Inhibition of Nitric Oxide (NO) Production: this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. NO is a critical signaling molecule in the inflammatory process, and its overproduction can lead to tissue damage.
-
Suppression of Pro-inflammatory Enzymes: The compound effectively suppresses the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] These enzymes are responsible for the production of NO and prostaglandins, respectively, which are potent mediators of inflammation.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the anti-inflammatory activity of this compound.
| Bioactivity | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Inhibition of NO Release | RAW264.7 | LPS | 21.0 | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well plates for NO assay, 6-well plates for RNA extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept non-toxic to the cells) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for a further period (e.g., 24 hours for NO and TNF-α assays, or a shorter duration for mRNA analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period, collect the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3][4][5]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at a wavelength of 540-550 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
TNF-α Release Assay (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Use a commercially available mouse TNF-α ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for mouse TNF-α and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and TNF-α standards to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody specific for mouse TNF-α.
-
Incubate, then wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, then wash the plate and add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the TNF-α concentration in the samples by comparing the absorbance to the standard curve.[6][7][8]
iNOS and COX-2 mRNA Expression Analysis (RT-PCR)
-
After treatment, lyse the RAW264.7 cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).[9][10]
-
Perform real-time PCR (qPCR) using the synthesized cDNA as a template, specific primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Use a fluorescent dye (e.g., SYBR Green) to detect the amplification of PCR products in real-time.[11]
-
Analyze the relative mRNA expression levels using the comparative Ct (ΔΔCt) method.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
Figure 1: Proposed signaling pathway for the anti-inflammatory action of this compound.
Experimental Workflow for Assessing Anti-inflammatory Activity
Figure 2: General experimental workflow for evaluating the anti-inflammatory effects of this compound.
Other Potential Pharmacological Activities
While the anti-inflammatory properties of this compound are the most well-documented, other compounds from the Boesenbergia genus have been reported to possess a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[2] However, dedicated studies on this compound for these specific activities are currently limited. Further research is warranted to explore the full therapeutic potential of this natural compound.
Conclusion and Future Directions
This compound, a sesquiterpene from the traditionally used medicinal plant Boesenbergia longiflora, demonstrates significant anti-inflammatory activity by inhibiting the production of nitric oxide and suppressing the expression of iNOS and COX-2 mRNA. The established in vitro data provides a scientific basis for the traditional use of its source plant.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.
-
Conducting in vivo studies to validate its anti-inflammatory efficacy and assess its pharmacokinetic and safety profiles.
-
Investigating other potential pharmacological activities of this compound, such as its anticancer, antioxidant, and antimicrobial properties.
This comprehensive technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration and potential therapeutic application of this compound.
References
- 1. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 10. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Longiferone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longiferone B, a daucane sesquiterpene, has been identified as a compound of interest due to its notable anti-inflammatory properties. Isolated from the rhizomes of Boesenbergia longiflora, a plant traditionally used in Southeast Asia for treating inflammatory conditions, this compound presents a promising lead for the development of novel anti-inflammatory agents.[1][2][3] These application notes provide a comprehensive overview of the protocol for the extraction and isolation of this compound, along with its biological activity and proposed mechanism of action.
Biological Activity of this compound
This compound has demonstrated significant anti-inflammatory effects in in vitro studies. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.[1][2][3] The overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies. Furthermore, this compound has been observed to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA, two key enzymes involved in the inflammatory cascade.[1][2][3]
Quantitative Data on Anti-inflammatory Activity
| Compound | Biological Target | Assay System | IC₅₀ Value | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | 21.0 µM | [1][2][3] |
Experimental Protocols
The following protocols are based on established methodologies for the extraction and isolation of sesquiterpenes from plant materials, specifically adapted for this compound from Boesenbergia longiflora.
Plant Material and Extraction
Objective: To obtain a crude chloroform extract from the rhizomes of Boesenbergia longiflora.
Materials:
-
Dried and powdered rhizomes of Boesenbergia longiflora
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Rotary evaporator
-
Filter paper and funnel
Protocol:
-
Macerate the dried and powdered rhizomes of Boesenbergia longiflora with methanol at room temperature for 72 hours to extract a broad range of compounds.
-
Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity. For the isolation of this compound, the key fraction is obtained by partitioning with chloroform.
-
Collect the chloroform fraction and evaporate the solvent under reduced pressure to yield the crude chloroform extract.
Isolation by Column Chromatography
Objective: To perform a preliminary separation of the chloroform extract to isolate fractions enriched with this compound.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Protocol:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude chloroform extract in a minimal amount of chloroform or hexane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
-
Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions containing compounds with similar TLC profiles to those reported for daucane sesquiterpenes.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To purify this compound to a high degree from the enriched fractions obtained from column chromatography.
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape)
-
Collection vials
Protocol:
-
Dissolve the semi-purified, this compound-containing fraction in the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution method with acetonitrile and water (both may contain 0.1% acid). A typical gradient for separating sesquiterpenes is as follows:
-
Start with 40-50% acetonitrile in water.
-
Increase the acetonitrile concentration linearly to 80-90% over 30-40 minutes.
-
Hold at high acetonitrile concentration for a short period to elute any remaining non-polar compounds.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peaks corresponding to this compound.
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain pure this compound.
Quantitative Data on Extraction and Isolation
While specific yield and purity data for the isolation of this compound from Boesenbergia longiflora are not detailed in the primary literature, the following table provides representative values for the isolation of sesquiterpenes from plant sources using similar chromatographic techniques.
| Stage | Parameter | Typical Value Range |
| Extraction | Yield of Crude Chloroform Extract | 1 - 5% of dry plant material |
| Column Chromatography | Yield of Enriched Fraction | 10 - 30% of crude extract |
| Preparative HPLC | Purity of Isolated Compound | > 95% (as determined by analytical HPLC) |
Proposed Anti-inflammatory Signaling Pathway of this compound
Based on the known mechanisms of other sesquiterpenes and the observed effects of this compound on iNOS and COX-2 expression, a proposed signaling pathway is illustrated below. It is hypothesized that this compound inhibits the activation of key inflammatory transcription factors such as NF-κB and the phosphorylation of MAPKs.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow
The overall workflow for the extraction and isolation of this compound is summarized in the following diagram.
Caption: Workflow for this compound extraction and isolation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful extraction and isolation of this compound from Boesenbergia longiflora. The anti-inflammatory properties of this compound, coupled with its proposed mechanism of action involving the inhibition of key inflammatory pathways, underscore its potential as a valuable lead compound in drug discovery and development. Further research is warranted to fully elucidate its pharmacological profile and to optimize its therapeutic potential.
References
Application Note: In Vitro Anti-inflammatory Assay for Longiferone B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Longiferone B, a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora, has demonstrated notable anti-inflammatory properties.[1][2][3] This application note provides a detailed protocol for assessing the anti-inflammatory effects of this compound in vitro using a lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model. The protocols outlined below describe methods to quantify the inhibition of nitric oxide (NO) production, measure the levels of pro-inflammatory cytokines, and analyze key inflammatory signaling pathways.
Principle
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] This inflammatory response is largely mediated by the activation of intracellular signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] this compound has been shown to inhibit NO release and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA, suggesting its potential to modulate these inflammatory pathways.[1][2][3]
Data Presentation
The anti-inflammatory activity of this compound can be quantified and summarized for clear comparison.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) |
| Control (no LPS) | - | |||
| LPS (1 µg/mL) | - | 0% | ||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 | 21.0[1][2][3] | ||
| This compound + LPS | 20 | |||
| This compound + LPS | 40 | |||
| Positive Control (e.g., L-NAME) + LPS | Specify |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 20 | |||
| This compound + LPS | 40 | |||
| Positive Control (e.g., Dexamethasone) + LPS | Specify |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for NO assay, 24-well plate for cytokine analysis, 6-well plate for Western blot) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.
-
Seed RAW 264.7 cells in a 96-well plate and treat with this compound at the desired concentrations for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[8]
-
After the 24-hour incubation with this compound and LPS, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
Pro-inflammatory Cytokine Quantification (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]
-
Collect the cell culture supernatants after treatment with this compound and LPS.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[11][12][13]
-
Briefly, the wells of an ELISA plate are coated with a capture antibody specific for the cytokine of interest.
-
The supernatant samples and standards are added to the wells.
-
A biotin-conjugated detection antibody is then added, followed by an enzyme-linked avidin or streptavidin.
-
A substrate is added to produce a colorimetric signal, which is measured using a microplate reader.
-
The cytokine concentrations in the samples are determined by comparison to the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
This technique is used to determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.[6][7]
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Experimental workflow for in vitro anti-inflammatory assays.
LPS-induced inflammatory signaling pathways.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 10. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Multiplex Human Cytokine ELISA Kit (A33039) [antibodies.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Measuring NO and TNF-alpha Inhibition by Longiferone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longiferone B, a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora, has demonstrated notable anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound's inhibitory effects on two key inflammatory mediators: nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha). The murine macrophage cell line RAW 264.7 is utilized as a model system, as it reliably produces NO and TNF-alpha upon stimulation with lipopolysaccharide (LPS). These protocols are designed to be a comprehensive resource for researchers investigating the anti-inflammatory potential of this compound and similar compounds.
Data Presentation
The inhibitory activities of this compound and related compounds from Boesenbergia longiflora are summarized in the tables below.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | RAW 264.7 | LPS | 21.0 | [1][2] |
Table 2: Inhibitory Effects of Related Compounds from Boesenbergia longiflora on NO and TNF-alpha
| Compound Type | Effect | Notes | Reference |
| Flavonoids & Diarylheptanoids | Inhibition of NO Production | Dose-dependent | [1][2] |
| Flavonoids & Diarylheptanoids | Inhibition of TNF-alpha Production | Dose-dependent | [1][2] |
Note: While flavonoids and diarylheptanoids from Boesenbergia longiflora have been shown to inhibit TNF-alpha production in a dose-dependent manner, a specific IC50 value for this compound on TNF-alpha inhibition has not been reported in the reviewed literature.[1][2]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a cascade that leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors are crucial for the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and TNF-alpha.
This compound has been shown to suppress the mRNA expression of iNOS and cyclooxygenase-2 (COX-2).[1][2] This suggests that this compound likely interferes with the upstream NF-κB signaling pathway, preventing the translocation of NF-κB into the nucleus and subsequent gene transcription.
LPS-induced NO and TNF-alpha signaling pathway and the putative point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for the culture of RAW 264.7 cells and the subsequent measurement of NO and TNF-alpha inhibition by this compound.
Protocol 1: Culture and Treatment of RAW 264.7 Macrophages
This protocol outlines the steps for maintaining and preparing RAW 264.7 cells for subsequent assays.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well and 24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well for the NO assay or in 24-well plates at a density of 2 x 10^5 cells/well for the TNF-alpha assay. Allow the cells to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid cytotoxicity.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and a negative control (no LPS stimulation).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants for the NO and TNF-alpha assays.
Experimental workflow for cell treatment and sample collection.
Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol describes the quantification of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Collected cell culture supernatants
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in DMEM.
-
Assay Setup: In a new 96-well plate, add 50 µL of the collected cell culture supernatants and 50 µL of each sodium nitrite standard to respective wells in duplicate or triplicate.
-
Griess Reagent Addition: Add 100 µL of the Griess Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100
Protocol 3: Measurement of TNF-alpha Production using ELISA
This protocol details the quantification of TNF-alpha in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Collected cell culture supernatants
-
Mouse TNF-alpha ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Recombinant mouse TNF-alpha standard
-
Wash buffer
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Addition: Prepare a standard curve using the recombinant mouse TNF-alpha. Add the standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the TNF-alpha concentration in the samples from the standard curve. The percentage of TNF-alpha inhibition is calculated as: % Inhibition = [1 - (Concentration in treated sample / Concentration in LPS-stimulated control)] x 100
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the anti-inflammatory properties of this compound. By following these detailed methodologies, scientists can accurately quantify the inhibitory effects of this compound on NO and TNF-alpha production, contributing to a deeper understanding of its therapeutic potential in inflammatory diseases.
References
Application Note: Analysis of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression in Response to Longiferone B Treatment
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, immunology, and molecular biology.
Purpose: This document provides a detailed guide for investigating the anti-inflammatory effects of Longiferone B, a natural sesquiterpene, by analyzing its impact on the expression of two key pro-inflammatory enzymes, COX-2 and iNOS, in a cellular model of inflammation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are pivotal enzymes that are rapidly induced during the inflammatory response. iNOS produces large quantities of nitric oxide (NO), while COX-2 is responsible for the synthesis of prostaglandins (e.g., PGE2), both of which are key mediators of inflammation.[1] Consequently, the inhibition of iNOS and COX-2 expression is a primary strategy for the development of novel anti-inflammatory agents.[1][2]
This compound, a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora, has demonstrated anti-inflammatory properties, notably by inhibiting nitric oxide release and suppressing the mRNA expression of both iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated murine macrophages.[3] This application note outlines the detailed protocols and signaling pathways involved in evaluating the mechanism of action of this compound.
Background: Signaling Pathways
In macrophages, the inflammatory response is often initiated by stimuli such as bacterial lipopolysaccharide (LPS). LPS binds to Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that are crucial for the expression of inflammatory genes. Two of the most important pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]
-
NF-κB Pathway: Activation of TLR4 leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes, including NOS2 (iNOS) and PTGS2 (COX-2), initiating their transcription.[7][8][9]
-
MAPK Pathway: The LPS stimulus also activates a cascade of kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[10][11] These MAPKs phosphorylate and activate other transcription factors, such as Activator Protein-1 (AP-1), which work in concert with NF-κB to drive the expression of iNOS and COX-2.[12]
This compound is hypothesized to exert its anti-inflammatory effects by intervening at one or more points within these signaling pathways, thereby preventing the expression of iNOS and COX-2.
Figure 1: Proposed inhibitory action of this compound on inflammatory signaling pathways.
Quantitative Data Summary
The following tables represent expected results from experiments designed to quantify the effect of this compound on iNOS and COX-2 expression and function in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on iNOS and COX-2 mRNA Expression (Data obtained via qRT-PCR, expressed as fold change relative to the untreated control group. Values are Mean ± SD, n=3)
| Treatment Group | iNOS mRNA Fold Change | COX-2 mRNA Fold Change |
| Control (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | 150.5 ± 12.3 | 85.2 ± 9.8 |
| LPS + this compound (10 µM) | 75.3 ± 8.1 | 40.7 ± 5.5 |
| LPS + this compound (25 µM) | 22.1 ± 3.4 | 15.9 ± 2.1 |
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression (Data obtained via Western Blot densitometry, expressed as relative intensity normalized to β-actin. Values are Mean ± SD, n=3)
| Treatment Group | Relative iNOS Protein Level | Relative COX-2 Protein Level |
| Control (Vehicle) | Not Detected | Not Detected |
| LPS (1 µg/mL) | 1.00 ± 0.09 | 1.00 ± 0.11 |
| LPS + this compound (10 µM) | 0.52 ± 0.06 | 0.48 ± 0.05 |
| LPS + this compound (25 µM) | 0.15 ± 0.03 | 0.19 ± 0.04 |
Table 3: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production (Data obtained from culture supernatants via Griess Assay for NO and ELISA for PGE2. Values are Mean ± SD, n=3)
| Treatment Group | NO (Nitrite) Concentration (µM) | PGE2 Concentration (pg/mL) |
| Control (Vehicle) | 2.1 ± 0.4 | 55.6 ± 8.3 |
| LPS (1 µg/mL) | 58.4 ± 4.9 | 2150.7 ± 180.2 |
| LPS + this compound (10 µM) | 30.1 ± 3.2 | 1025.4 ± 95.1 |
| LPS + this compound (25 µM) | 11.5 ± 1.8 | 450.9 ± 51.6 |
Experimental Protocols
The following protocols provide a framework for the analysis of this compound's effects. Murine macrophage cell line RAW 264.7 is recommended as it robustly expresses iNOS and COX-2 upon LPS stimulation.[13][14][15]
Figure 2: Workflow for analyzing the effects of this compound on inflammatory markers.
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability/NO assays) and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the culture medium and replace it with fresh, serum-free DMEM containing desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for the desired time period.
-
Harvesting:
-
Supernatant: Carefully collect the culture medium for NO and PGE2 analysis. Store at -80°C.
-
Cells: Wash the cells with ice-cold PBS, then lyse them directly in the plate for either RNA or protein extraction.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
This protocol measures the relative abundance of iNOS and COX-2 mRNA transcripts.[15][17][18]
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit).[18][19]
-
qRT-PCR:
-
Prepare the reaction mix in a final volume of 20-25 µL containing cDNA template, forward and reverse primers for the target gene (iNOS or COX-2) and a housekeeping gene (e.g., β-actin or GAPDH), and a SYBR Green Master Mix.[17][18]
-
Use a real-time PCR system with a typical cycling protocol: initial denaturation (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (95°C for 15s), annealing (e.g., 60°C for 30s), and extension (72°C for 30s).[17][19]
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the control.[18]
Protocol 3: Western Blot Analysis for Protein Expression
This protocol detects and quantifies iNOS and COX-2 protein levels.[13][14][20]
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS (approx. 130 kDa), COX-2 (approx. 72 kDa), and a loading control (e.g., β-actin, 42 kDa).[14] Dilute antibodies according to manufacturer recommendations (e.g., 1:1000 to 1:4000).[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ, normalizing the target protein to the loading control.
Protocol 4: Nitric Oxide (NO) Quantification (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Sample Preparation: Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent I (sulfanilamide solution).
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared using sodium nitrite.
Protocol 5: Prostaglandin E2 (PGE2) Quantification (ELISA)
This protocol uses a competitive enzyme-linked immunosorbent assay to measure PGE2 levels in the supernatant.[21][22][23]
-
Kit Preparation: Prepare all reagents, standards, and samples according to the commercial ELISA kit manufacturer's instructions.[22][23]
-
Assay Procedure:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add the PGE2-enzyme conjugate or PGE2 antibody, depending on the kit format.[21][24]
-
Incubate as specified (e.g., 1-2 hours at room temperature or 37°C).[23][24]
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate for the specified time to allow for color development (typically 15-30 minutes).[21][23]
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.[22][25]
-
Quantification: Calculate the PGE2 concentration in the samples by interpolating from the standard curve.
Troubleshooting
-
High Cell Death: Assess the cytotoxicity of this compound using an MTT or similar viability assay. If toxic, use lower concentrations.
-
No/Low iNOS/COX-2 Induction: Ensure the LPS is potent and freshly prepared. Check that the RAW 264.7 cells are from a low passage number, as responsiveness can decrease over time.
-
Inconsistent Western Blot Results: Ensure equal protein loading by performing a protein quantification assay. Use a reliable loading control (β-actin, GAPDH). Optimize antibody concentrations and incubation times. Be aware of potential false-positive signals and include appropriate positive and negative controls.[26]
-
High Variability in qRT-PCR: Use high-quality, intact RNA. Ensure primers are specific and efficient. Run samples in triplicate to minimize pipetting errors.
Conclusion
The protocols described provide a comprehensive approach to characterizing the anti-inflammatory activity of this compound. By quantifying its effects on iNOS and COX-2 mRNA and protein expression, as well as the production of their respective inflammatory products, researchers can elucidate the molecular mechanisms underlying its therapeutic potential. These methods are fundamental for the preclinical evaluation of novel anti-inflammatory drug candidates.
References
- 1. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Untargeted metabonomics and TLR4/ NF-κB signaling pathway analysis reveals potential mechanism of action of Dendrobium huoshanense polysaccharide in nonalcoholic fatty liver disease [frontiersin.org]
- 7. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of Flos Lonicerae Japonicae Water Extract are regulated by the STAT/NF-κB pathway and HO-1 expression in Virus-infected RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COX2/ Cyclooxygenase 2/ PTGS2 antibody (66351-1-Ig) | Proteintech [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Expression of Inducible Nitric Oxide Synthase (iNOS) in Microglia of the Developing Quail Retina | PLOS One [journals.plos.org]
- 19. Hypoxia regulates iNOS expression in human normal peritoneal and adhesion fibroblasts through NF-κB activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. interchim.fr [interchim.fr]
- 22. raybiotech.com [raybiotech.com]
- 23. cloud-clone.com [cloud-clone.com]
- 24. arborassays.com [arborassays.com]
- 25. elkbiotech.com [elkbiotech.com]
- 26. Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability and Cytotoxicity Testing of Longiferone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longiferone B, a natural compound of interest, has been investigated for its potential therapeutic properties, including its effects on cancer cells.[1] This document provides detailed application notes and experimental protocols for assessing the cell viability and cytotoxicity of this compound. The following protocols for MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays are foundational for characterizing the cellular response to this compound and elucidating its mechanism of action.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments conducted with this compound on a generic cancer cell line (e.g., HeLa).
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.12 ± 0.06 | 89.6 |
| 5 | 0.88 ± 0.05 | 70.4 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
Table 2: Cytotoxic Effect of this compound (LDH Assay)
| This compound Concentration (µM) | LDH Release (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 ± 0.01 | 0 |
| 1 | 0.18 ± 0.02 | 10.7 |
| 5 | 0.35 ± 0.03 | 41.1 |
| 10 | 0.62 ± 0.04 | 89.3 |
| 25 | 0.85 ± 0.06 | 130.4 (Maximum Lysis Control = 0.68) |
| 50 | 0.88 ± 0.05 | 135.7 (Maximum Lysis Control = 0.68) |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| This compound Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 60.8 ± 3.5 | 25.1 ± 2.2 | 14.1 ± 1.8 |
| 25 | 35.4 ± 2.8 | 42.6 ± 3.1 | 22.0 ± 2.5 |
| 50 | 10.1 ± 1.5 | 55.3 ± 4.2 | 34.6 ± 3.3 |
Experimental Protocols
1. Cell Viability Assay using MTT
This protocol is adapted from standard MTT assay procedures.[2][3][4][5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[3][4]
Materials:
-
This compound stock solution
-
Cancer cell line (e.g., HeLa)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[2]
2. Cytotoxicity Assay using LDH Release
This protocol is based on established LDH cytotoxicity assay methods.[6][7][8][9]
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan, which is proportional to the number of lysed cells.
Materials:
-
This compound stock solution
-
Cancer cell line
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate for the desired time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.[7]
3. Apoptosis Assay using Annexin V/PI Staining
This protocol follows standard procedures for Annexin V and Propidium Iodide staining.[10][11][12][13]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10]
Materials:
-
This compound stock solution
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with different concentrations of this compound and a vehicle control for the desired duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
Visualizations
Caption: Experimental workflow for assessing cell viability (MTT) and cytotoxicity (LDH).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: Proposed apoptotic signaling pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HU [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Cytotoxicity of Longifolene using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Longifolene, a tricyclic sesquiterpene commonly found in the resin of certain pine species, has demonstrated cytotoxic potential against various cancer cell lines. This contrasts with Longiferone B, a daucane sesquiterpene known for its anti-inflammatory properties.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of longifolene using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The protocol is based on findings from studies on longifolene's effects on cancer cell lines and established general MTT assay procedures.
The MTT assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells. This application note will detail the necessary reagents, step-by-step experimental procedure, data analysis, and present summarized data on the cytotoxic effects of longifolene. Additionally, it includes diagrams illustrating the experimental workflow and a proposed signaling pathway for longifolene-induced apoptosis.
Data Presentation
The cytotoxic effects of longifolene have been evaluated against various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from MTT assays.
Table 1: Cytotoxicity of Longifolene against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| DU-145 | Prostate Cancer | 78.64[2][3] |
| SCC-29B | Oral Cancer | 88.92[2][3] |
Table 2: Cytotoxicity of Longifolene against a Normal Cell Line
| Cell Line | Cell Type | IC50 (µg/mL) |
| Vero | Normal Kidney | 246.3[2][3] |
Table 3: Cytotoxicity of Doxorubicin (Standard Drug) for Comparison
| Cell Line | Cancer/Cell Type | IC50 (µg/mL) |
| DU-145 | Prostate Cancer | 13.21 |
| SCC-29B | Oral Cancer | 16.09 |
| Vero | Normal Kidney | 35.14 |
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of longifolene using an MTT assay.
Materials and Reagents
-
Longifolene
-
Human cancer cell lines (e.g., DU-145, SCC-29B) and a normal cell line (e.g., Vero)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Sterile pipettes and tips
-
Hemocytometer or automated cell counter
Experimental Workflow
Caption: Workflow for assessing Longifolene B cytotoxicity using MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of Longifolene in DMSO.
-
Perform serial dilutions of the Longifolene stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80, 160, 320 µg/mL).[2]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Longifolene concentration) and a negative control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared Longifolene dilutions to the respective wells.
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the Longifolene concentration.
-
Determine the IC50 value, which is the concentration of Longifolene that inhibits cell growth by 50%, from the dose-response curve.
-
Proposed Signaling Pathway for Longifolene-Induced Cytotoxicity
While the precise molecular targets of longifolene are still under investigation, studies on related sesquiterpenes suggest that its cytotoxic effects are likely mediated through the induction of apoptosis. The proposed signaling pathway involves the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by Longifolene.
This proposed pathway suggests that longifolene may induce apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death. Further research is required to fully elucidate the specific molecular interactions and signaling events involved in longifolene-induced cytotoxicity.
References
- 1. Sesquiterpene lactone from Artemisia argyi inhibited cancer proliferation by inducing apoptosis and ferroptosis via key cell metabolism enzyme NDUFA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cynaropicrin, a sesquiterpene lactone, triggers apoptotic cell death in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Longiferone B in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Longiferone B, a daucane sesquiterpene with demonstrated anti-inflammatory properties, in in vitro experimental settings.
Overview of this compound
This compound is a natural compound isolated from Boesenbergia longiflora. It has been identified as a promising anti-inflammatory agent. In vitro studies have shown that this compound can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, with a reported IC50 value of 21.0 µM.[1][2][3] This inhibitory action is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression.[1][2][3]
Physicochemical Properties and Solubility
Table 1: Recommended Solvents and Handling for this compound
| Solvent | Recommended Use | Working Concentration Notes | Storage of Stock Solution |
| DMSO | Primary solvent for stock solution preparation. | The final concentration of DMSO in cell culture medium should be kept low (typically ≤ 0.5% v/v) to avoid cytotoxicity.[5] | Store at -20°C for long-term stability. Aliquot to avoid repeated freeze-thaw cycles. |
| Ethanol | Alternative solvent for stock solutions. | Similar to DMSO, the final concentration in the culture medium should be minimized. | Store at -20°C. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Not recommended for initial solubilization due to the hydrophobic nature of sesquiterpenes.[4] | This compound is intended to be diluted from a DMSO or ethanol stock into aqueous media for final experimental concentrations. | Not applicable. |
Mechanism of Action: Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by intervening in the pro-inflammatory signaling cascade induced by agents like LPS in macrophages. The primary target appears to be the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[3][6]
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and various interleukins.[3][6][7][8] this compound has been shown to suppress the expression of iNOS and COX-2, suggesting it acts by inhibiting a key upstream regulator, likely the activation of NF-κB.[1][2][3]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be confirmed from the supplier's certificate of analysis for accurate calculations.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight (MW) of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing this compound.
-
Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol outlines a general procedure to evaluate the anti-inflammatory effects of this compound on LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 macrophage cell line
-
Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (for iNOS/COX-2 expression)
-
96-well and 24-well cell culture plates
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into appropriate culture plates (e.g., 96-well for NO assay, 24-well for RNA analysis) at a suitable density and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to all wells (except for the negative control group) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for the measurement of NO production.
-
Cells: Wash the cells with PBS and then lyse them for RNA extraction.
-
-
Analysis:
-
Nitric Oxide (NO) Assay: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.
-
Gene Expression Analysis: Extract total RNA from the cell lysates, synthesize cDNA, and perform quantitative real-time PCR (qPCR) to measure the relative mRNA expression levels of iNOS and COX-2. Normalize the expression to a suitable housekeeping gene (e.g., GAPDH or β-actin).
-
Data Presentation
Experimental data should be presented clearly to allow for easy interpretation and comparison.
Table 2: Example Data Table for this compound Anti-inflammatory Activity
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | NO Production (µM) | Relative iNOS mRNA Expression (Fold Change) | Relative COX-2 mRNA Expression (Fold Change) |
| Control | 0 | - | 1.0 | 1.0 | |
| LPS Only | 0 | + | |||
| This compound | 5 | + | |||
| This compound | 10 | + | |||
| This compound | 20 | + | |||
| This compound | 40 | + |
Note: The values in this table are for illustrative purposes only and should be replaced with actual experimental data.
Troubleshooting and Considerations
-
Solubility Issues: If precipitation is observed when diluting the stock solution into aqueous media, consider lowering the stock concentration or using a different co-solvent system. It may be necessary to perform a kinetic solubility assay to determine the practical working concentration range.
-
Cell Viability: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed inhibitory effects are not due to cell death caused by the compound or the solvent.
-
Positive Control: Include a known inhibitor of the NF-κB pathway (e.g., Bay 11-7082) as a positive control in your experiments.
-
DMSO Control: A vehicle control containing the highest concentration of DMSO used in the experiment is critical to rule out any effects of the solvent itself.
References
- 1. Attenuation of LPS-induced cyclooxygenase-2 and inducible NO synthase expression by lysophosphatidic acid in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iNOS在LPS與H2O2誘發COX-2的角色探討 = Inducible nitric oxide synthase (iNOS) is indispensable for lipopolysaccharide- and hydrogen peroxide-induced cyclooxygenase-2 expression in macrophages|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Longiferone B: Investigating Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longiferone B, a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora, has emerged as a compound of interest for its potential therapeutic properties. To date, research has primarily focused on its anti-inflammatory effects in in vitro settings. This document provides a summary of the existing data on this compound and presents a generalized protocol for a proposed in vivo experimental model to investigate its anti-inflammatory activity further. As of the latest literature review, no in vivo experimental data for this compound has been published. The following sections detail the current understanding of this compound's mechanism of action and a hypothetical framework for future animal studies.
Introduction
Boesenbergia longiflora (Wall.) Kuntze, a plant used in traditional medicine for treating inflammatory conditions, is the natural source of this compound.[1] Preliminary in vitro studies have demonstrated the anti-inflammatory potential of this compound, suggesting its promise as a lead compound for drug development.[1] However, to translate these preclinical findings into potential clinical applications, rigorous in vivo studies are essential to evaluate its efficacy, safety, and pharmacokinetic profile. This document serves as a resource for researchers aiming to bridge this gap.
Current Knowledge: In Vitro Anti-inflammatory Activity
The primary evidence for the biological activity of this compound comes from studies on lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.[1] In this model, this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[1] The mechanism underlying this effect involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression.[1]
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 (µM) | Key Findings | Reference |
| This compound | Nitric Oxide (NO) Release | RAW264.7 | 21.0 | Suppressed iNOS and COX-2 mRNA expression. | [1] |
Proposed In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The following is a hypothetical protocol designed to assess the in vivo anti-inflammatory effects of this compound. The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model.
Objective
To evaluate the anti-inflammatory efficacy of this compound in a rodent model of acute inflammation.
Materials
-
This compound (purity >95%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (lambda, type IV)
-
Positive control (e.g., Indomethacin)
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Pletysmometer
-
Calipers
Experimental Design
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (low dose)
-
Group III: this compound (medium dose)
-
Group IV: this compound (high dose)
-
Group V: Positive control (Indomethacin)
-
-
Dosing: Administer this compound (dissolved in vehicle) or the positive control via oral gavage or intraperitoneal injection one hour before inducing inflammation. The vehicle control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, 4, and 24 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Histopathological and Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for histopathological examination and measurement of inflammatory markers (e.g., TNF-α, IL-6, myeloperoxidase).
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action (In Vitro)
Caption: In Vitro Anti-inflammatory Mechanism of this compound.
Proposed Workflow for In Vivo Anti-inflammatory Model
Caption: Proposed Workflow for Carrageenan-Induced Paw Edema Model.
Future Directions
The lack of in vivo data for this compound highlights a significant research gap. Future studies should aim to:
-
Confirm the in vitro anti-inflammatory findings in relevant animal models of acute and chronic inflammation.
-
Investigate the pharmacokinetic and pharmacodynamic properties of this compound.
-
Conduct comprehensive toxicity studies to establish a safety profile.
-
Explore other potential therapeutic applications, such as its potential in cancer, based on the activities of other sesquiterpenes.
These steps will be crucial in determining the viability of this compound as a novel therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Improving Longiferone B Solubility in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Longiferone B in cell culture media. Given that this compound is a sesquiterpene, it is inherently hydrophobic, which can lead to precipitation and inaccurate results in aqueous cell culture environments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a hydrophobic compound, meaning it has poor solubility in water-based solutions like cell culture media. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous medium, the concentration of the organic solvent may not be sufficient to keep this compound dissolved, causing it to precipitate.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: The tolerance to Dimethyl Sulfoxide (DMSO) is cell-line dependent. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, though some may tolerate up to 1% without significant cytotoxicity.[1] It is crucial to perform a dose-response curve to determine the optimal and non-toxic concentration of DMSO for your specific cell line.
Q3: Are there alternatives to DMSO for solubilizing this compound?
A3: Yes, several alternatives can be employed to improve the solubility of hydrophobic compounds like this compound. These include the use of cyclodextrins, lipid-based formulations, and other co-solvents such as ethanol, polyethylene glycol 400 (PEG400), or non-ionic surfactants like Tween® 80.[2]
Q4: How do cyclodextrins improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex. This complex has increased water solubility, allowing for better delivery of the compound in cell culture media.[3][4]
Q5: Can I use lipid-based formulations for my in vitro experiments?
A5: Yes, lipid-based formulations such as liposomes or micelles can effectively deliver hydrophobic drugs into cell culture.[1][5] These formulations encapsulate the drug in a lipid bilayer or core, which is compatible with the aqueous environment of the cell culture medium and can facilitate cellular uptake.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in cell culture media.
Cause: The concentration of the organic solvent in the final dilution is too low to maintain the solubility of the hydrophobic this compound.
Solutions:
-
Optimize DMSO Concentration: Prepare a higher concentration stock solution of this compound in DMSO. This allows for a smaller volume of the stock solution to be added to the media, keeping the final DMSO concentration at a non-toxic level (ideally ≤ 0.1%).
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in the cell culture medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility. Ensure the compound is stable at this temperature.
-
Vortexing/Mixing: When adding the stock solution to the media, vortex or gently pipette the solution immediately to ensure rapid and uniform dispersion.
Issue 2: Observed cytotoxicity in vehicle control (e.g., DMSO treated) cells.
Cause: The final concentration of the solvent is too high and is causing cellular stress or death.
Solutions:
-
Determine IC50 of the Solvent: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
Reduce Solvent Concentration: Lower the final concentration of the solvent in your experiments to a level well below the cytotoxic threshold. This may require preparing a more concentrated stock solution of this compound.
-
Switch to a Less Toxic Solubilizing Agent: Consider using alternatives to DMSO, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is generally well-tolerated by cells.
Quantitative Data on Solubility Enhancement
| Solubilization Method | Compound Type | Initial Solubility in Water (µg/mL) | Solubility Enhancement Factor | Final Concentration Achievable in Aqueous Solution | Reference |
| 0.5% DMSO | Hydrophobic Drug | < 1 | ~10-50x | 10-50 µg/mL | [1] |
| 10 mM HP-β-Cyclodextrin | Steroid Hormone | ~0.5 | ~50x | ~25 µg/mL | [6] |
| Lipid Nanoparticles | Poorly Soluble Drug | < 0.1 | >100x | >10 µg/mL | [7] |
Experimental Protocols
Protocol 1: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its solubility in cell culture media.
-
Prepare a Molar Solution of HP-β-CD:
-
Calculate the required mass of HP-β-CD to prepare a stock solution (e.g., 100 mM) in sterile, nuclease-free water.
-
Dissolve the HP-β-CD in water by vortexing or stirring. Gentle heating (up to 50°C) can be used to aid dissolution. Allow the solution to cool to room temperature.
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
-
Form the Inclusion Complex:
-
Slowly add the this compound stock solution to the HP-β-CD solution while vigorously vortexing or stirring. The molar ratio of this compound to HP-β-CD should be optimized, but a starting point of 1:5 or 1:10 is common.
-
Continue to stir the mixture at room temperature for at least 1-2 hours, protected from light.
-
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Store the complex solution at 4°C, protected from light.
-
-
Application in Cell Culture:
-
Dilute the this compound-HP-β-CD complex solution directly into your cell culture medium to the desired final concentration.
-
Always include a vehicle control with the same concentration of HP-β-CD in the medium.
-
Protocol 2: Preparation of a this compound-Loaded Liposomal Formulation
This protocol provides a general method for encapsulating this compound into liposomes for improved delivery in cell culture.
-
Lipid Film Hydration Method:
-
Dissolve this compound and a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in an organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Sonication/Extrusion:
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or in a bath sonicator.
-
Alternatively, for a more uniform size distribution, subject the MLVs to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Sterilization and Application:
-
Sterilize the final liposomal suspension by filtration through a 0.22 µm filter.
-
Add the this compound-loaded liposomes to the cell culture medium to achieve the desired final concentration.
-
Use empty liposomes as a vehicle control.
-
Visualizations
Experimental Workflow for Improving this compound Solubility
Signaling Pathway: Inhibition of NF-κB by this compound
This compound has been shown to suppress the expression of iNOS and COX-2, which are downstream targets of the NF-κB signaling pathway. This suggests that this compound may exert its anti-inflammatory effects by inhibiting this pathway.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
Longiferone B stability under different storage conditions
This technical support center provides guidance on the stability of Longiferone B under various storage conditions. Due to limited publicly available stability data for this compound, this guide offers best practices based on general knowledge of natural products and sesquiterpenes, along with protocols for establishing in-house stability profiles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
For routine short-term storage, it is advisable to store this compound at room temperature in the continental US; however, conditions may vary elsewhere.[1] For long-term stability, it is best practice to store the compound at -20°C or -80°C, particularly if it is in a solvent. Always refer to the Certificate of Analysis provided by the supplier for specific recommendations.[1]
Q2: How can I assess the stability of this compound in my experimental conditions?
To determine the stability of this compound in a specific buffer or solvent, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. You can perform a time-course experiment by incubating a solution of this compound under your experimental conditions and analyzing aliquots at different time points to monitor for any degradation.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, compounds with similar structures (sesquiterpenes) can be susceptible to oxidation, hydrolysis (especially at extreme pH), and photodegradation. Forced degradation studies can help identify the specific vulnerabilities of this compound.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Unexpected peaks could be due to several factors, including:
-
Degradation: The compound may be degrading under your experimental or storage conditions.
-
Impurities: The initial sample may contain impurities.
-
Contamination: Contamination of your sample, solvent, or analytical system.
-
Interaction with excipients: If you are working with a formulation, this compound may be interacting with other components.
It is recommended to run a fresh sample and compare it to the sample . If degradation is suspected, a forced degradation study can help to identify potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity of this compound over time. | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare fresh solutions for experiments. 3. Perform a stability study in the experimental buffer to determine the compound's stability under those conditions. |
| Appearance of additional peaks in HPLC analysis. | Sample degradation, contamination, or presence of impurities. | 1. Analyze a freshly prepared standard solution of this compound to confirm the retention time of the parent compound. 2. If new peaks are present in older samples, it is likely due to degradation. 3. To identify the nature of the degradation, perform forced degradation studies (see Experimental Protocols). |
| Inconsistent results between experiments. | Variability in sample handling, storage, or experimental setup. | 1. Standardize the protocol for preparing and storing this compound solutions. 2. Ensure consistent timing between solution preparation and use in experiments. 3. Check for any variations in experimental conditions (e.g., temperature, pH, light exposure). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to quantify this compound and separate it from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Method Development: Optimize the mobile phase composition and gradient to achieve good resolution between this compound and any degradation products observed during the forced degradation study.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | Data | Data | Data |
| 0.1 M NaOH | 24 hours | 60°C | Data | Data | Data |
| 3% H₂O₂ | 24 hours | Room Temp | Data | Data | Data |
| Thermal | 48 hours | 80°C | Data | Data | Data |
| Photolytic | ICH Q1B | ICH Q1B | Data | Data | Data |
Table 2: Long-Term Stability of this compound in Solution at Different Temperatures
| Time Point | Storage Condition | Concentration (µg/mL) | % Remaining |
| 0 | -20°C | Initial Conc. | 100 |
| 1 month | -20°C | Data | Data |
| 3 months | -20°C | Data | Data |
| 6 months | -20°C | Data | Data |
| 0 | 4°C | Initial Conc. | 100 |
| 1 month | 4°C | Data | Data |
| 3 months | 4°C | Data | Data |
| 6 months | 4°C | Data | Data |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
Technical Support Center: Optimizing Longiferone B Concentration for Anti-inflammatory Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Longiferone B in anti-inflammatory assays. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-inflammatory activity?
This compound is a daucane sesquiterpene that has demonstrated anti-inflammatory properties. A key study has shown its ability to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells with a half-maximal inhibitory concentration (IC50) of 21.0 µM.[1] Furthermore, this compound has been observed to suppress the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1]
Q2: What is the likely mechanism of action for this compound's anti-inflammatory effects?
The inhibition of iNOS and COX-2 expression strongly suggests that this compound acts on upstream signaling pathways that regulate the transcription of these pro-inflammatory genes. A primary candidate is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting NF-κB activation.[2][3][4][5] This is often achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the active p65 subunit of NF-κB into the nucleus.
Q3: What is a good starting concentration range for this compound in an anti-inflammatory assay?
Based on the reported IC50 value for NO inhibition (21.0 µM), a good starting point for your experiments would be to test a concentration range around this value.[1] A typical approach is to perform a dose-response experiment with concentrations such as 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. However, it is crucial to first determine the cytotoxicity of this compound in your specific cell line to ensure that the observed anti-inflammatory effects are not due to cell death.
Q4: How should I prepare this compound for cell culture experiments?
This compound is likely a hydrophobic compound. Therefore, it is recommended to prepare a high-concentration stock solution in a sterile, cell culture-grade organic solvent like dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that is toxic to RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO to create a range of stock concentrations. From these stocks, prepare working solutions in complete DMEM. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, carefully remove the old media and add 100 µL of the prepared this compound working solutions to the respective wells. Include wells with media only (blank), cells with media and vehicle (vehicle control), and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Cells
This protocol details the measurement of the inhibitory effect of this compound on NO production.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Pre-treatment: Prepare working solutions of this compound in complete DMEM at non-toxic concentrations (determined from the MTT assay). Remove the old media and add 100 µL of the this compound solutions to the cells. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each this compound concentration relative to the LPS-only treated cells.
Data Presentation
Table 1: Hypothetical Data Summary for this compound Effects on RAW 264.7 Cells
| Concentration (µM) | % Cell Viability (MTT Assay) | % NO Inhibition (Griess Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 |
| 5 | 98 ± 4.5 | 15 ± 3.1 |
| 10 | 95 ± 6.1 | 35 ± 4.8 |
| 25 | 92 ± 5.8 | 55 ± 6.2 |
| 50 | 70 ± 7.3 | 80 ± 5.5 |
| 100 | 45 ± 8.1 | 95 ± 4.9 |
Note: This is example data and should be replaced with actual experimental results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Anti-inflammatory Effect | - Concentration too low: The tested concentrations of this compound are below the effective range. - Compound instability: this compound may be degrading in the culture medium. - Cell passage number: High passage number of RAW 264.7 cells can lead to reduced responsiveness. | - Perform a wider dose-response curve, starting from lower concentrations and going up to the determined non-toxic limit. - Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. - Use RAW 264.7 cells at a low passage number (ideally below 20). |
| High Cytotoxicity at Low Concentrations | - Inaccurate stock concentration: The actual concentration of the this compound stock solution is higher than calculated. - Solvent toxicity: The final concentration of DMSO is too high. - Compound precipitation: this compound may be precipitating out of solution at higher concentrations, leading to physical stress on the cells. | - Verify the weighing and dilution calculations for the stock solution. - Ensure the final DMSO concentration in all wells is below 0.5%. Run a DMSO toxicity control curve. - Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, try preparing the working solutions in media containing a low percentage of serum or using a different solubilizing agent approved for cell culture. |
| Inconsistent Results Between Replicates | - Pipetting errors: Inaccurate pipetting of cells, compound, or reagents. - Uneven cell seeding: Cells are not evenly distributed in the wells. - Edge effects: Wells on the edge of the plate are more prone to evaporation. | - Use calibrated pipettes and ensure proper pipetting technique. - Thoroughly mix the cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution. - To minimize edge effects, avoid using the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media instead. |
| Compound Precipitation in Media | - Poor solubility: this compound is a hydrophobic compound with limited solubility in aqueous media. | - Prepare a more concentrated stock solution in DMSO and add a smaller volume to the media. - Pre-warm the cell culture media before adding the this compound solution. - Consider using a vehicle containing a mixture of solvents, such as 45% ethanol and 55% polyethylene glycol 400, at a final concentration of 0.1% in the growth medium, which has been shown to be effective for hydrophobic compounds.[7] |
Visualizations
References
- 1. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Longiferone B Activity Assays
This technical support guide is designed for researchers, scientists, and drug development professionals working with Longiferone B. It provides troubleshooting strategies and detailed protocols in a question-and-answer format to address common issues encountered during activity assays, with a primary focus on resolving low signal output.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its known mechanism of action?
A1: this compound is a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora.[1] It has demonstrated anti-inflammatory properties. Experimental evidence shows that this compound can inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.[1] This effect is linked to its ability to suppress the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.[1]
Q2: Which assays are typically used to measure the biological activity of this compound?
A2: Based on its known anti-inflammatory effects, the most common assays include:
-
Nitric Oxide (NO) Release Assay: Measures the production of NO, a key inflammatory mediator, typically using the Griess reagent in cell culture supernatants.
-
Quantitative PCR (qPCR): Quantifies the mRNA expression levels of inflammatory genes like iNOS and COX-2 to determine if this compound acts at the transcriptional level.[1]
-
Western Blotting: Assesses the protein levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated components of the NF-κB pathway) to confirm the effects on protein expression.
-
NF-κB Reporter Assays: Utilizes a reporter gene (like luciferase) under the control of an NF-κB response element to directly measure the activity of this critical inflammatory signaling pathway.
Q3: What are the primary causes of a weak or absent signal in this compound activity assays?
A3: Low signal is a frequent issue in cell-based assays and can stem from multiple factors:
-
Reagent and Compound Issues: Degradation of reagents, improper storage, or use of expired materials.[2] The this compound compound itself may have issues with solubility, stability, or purity.
-
Cellular Health and Conditions: Poor cell viability, suboptimal cell density, or low passage-number cells that are not responsive to stimuli.[3]
-
Assay Protocol and Setup: Incorrect instrument settings (e.g., luminometer gain), inappropriate choice of microplates, or pipetting inaccuracies.[4][5]
-
Compound-Specific Interference: Natural products can sometimes directly interfere with the assay's detection system, such as inhibiting the luciferase enzyme in reporter assays or quenching fluorescence.[6]
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to identifying and resolving the root cause of low signal in your this compound experiments.
Caption: A step-by-step workflow for diagnosing the cause of low signal.
Step 1: Verify Core Reagents and Compound Integrity
Q: My positive controls (e.g., LPS stimulation alone) and negative controls are not showing the expected signal difference. Where should I start?
A: When controls fail, the issue is typically systemic. Focus on the components used across all wells.
-
Reagent Viability: Check the expiration dates and storage conditions of all critical reagents, including cell culture media, serum, LPS, and detection kits (e.g., Griess reagent, luciferase substrates). Prepare fresh solutions to rule out degradation.[2]
-
This compound Stock: Re-evaluate your this compound stock solution. Ensure the solvent used (e.g., DMSO) is pure and that the final concentration in the media does not exceed cytotoxic levels (typically <0.5%). Visually inspect the stock for any precipitation. Consider preparing a fresh dilution from the solid compound.
-
Stimulus Activity: The activity of your stimulus (e.g., LPS) can decline with improper storage or multiple freeze-thaw cycles. Test a new vial or batch to ensure it can effectively induce the desired response (e.g., NO production).
Step 2: Assess Cell Health and Experimental Conditions
Q: My controls are working, but this compound shows no clear dose-dependent inhibition. What should I check next?
A: If the controls are valid, the issue may lie with how the cells are responding to the compound or the experimental setup.
-
Cell Viability: this compound could be cytotoxic at the concentrations tested, leading to a reduction in viable cells and thus a lower overall signal. Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) in parallel with your activity assay to ensure you are working with non-toxic concentrations.
-
Cell Density: The density of cells at the time of treatment is crucial. Too few cells will produce a weak signal, while over-confluent cells may respond poorly to stimuli.[3] Optimize the seeding density in a pilot experiment to find the ideal range for your specific assay.[3]
-
Incubation Times: Ensure the pre-incubation time with this compound and the subsequent stimulation time with LPS are optimal. These parameters may need to be adjusted based on cell type and the specific endpoint being measured.
Step 3: Optimize Assay Readout and Instrument Settings
Q: My cells are healthy and responsive, but the signal-to-noise ratio is very low, making the data difficult to interpret. How can I enhance my signal?
A: A low signal-to-noise ratio often points to suboptimal detection parameters.
-
Microplate Choice: The type of microplate significantly impacts signal detection. For luminescence assays (e.g., NF-κB reporter), use solid white plates to maximize light reflection and amplify the signal.[4][7] For fluorescence assays, use solid black plates to reduce background. For absorbance (colorimetric) assays like the Griess test, clear, flat-bottom plates are required.
-
Instrument Settings: Modern plate readers have adjustable settings that can be optimized.
-
Gain/Sensitivity: For luminescence or fluorescence, increasing the detector gain can amplify a weak signal. Start with an automatic gain adjustment on a positive control well, if available, or manually increase the setting until the signal is robust but not saturated.[4]
-
Integration Time: A longer signal reading time (integration time) can help capture more photons from a weak luminescent reaction, improving signal strength.[7]
-
-
Crosstalk: In plate-based assays, strong signals from one well can "bleed" into adjacent wells, artificially raising the background and reducing sensitivity.[8] If possible, leave an empty well between high-signal (positive control) and low-signal (treated) samples.
Data and Protocols
Quantitative Data Summary
Table 1: Troubleshooting Checklist for Low Signal
| Problem Category | Possible Cause | Recommended Solution |
|---|---|---|
| Reagents & Compound | Reagent degradation | Prepare fresh solutions; check expiration dates.[2] |
| Poor compound solubility | Visually inspect stock for precipitates; test solubility in media.[9] | |
| Inactive stimulus (e.g., LPS) | Use a new aliquot or batch of the stimulus. | |
| Cellular Health | Compound-induced cytotoxicity | Run a parallel cytotoxicity assay (e.g., MTT). |
| Suboptimal cell density | Optimize seeding density in a pilot study.[3] | |
| Poor cell responsiveness | Use cells within a low passage number; check for contamination. | |
| Assay & Detection | Incorrect microplate type | Use white plates for luminescence, black for fluorescence.[4][7] |
| Suboptimal reader settings | Increase gain/sensitivity or signal integration time.[4][7] | |
| High background/crosstalk | Use opaque plates; leave empty wells between samples.[8] | |
| Compound Interference | Direct enzyme inhibition | Run a control with compound and purified enzyme (e.g., luciferase). |
| | Colorimetric interference | Measure absorbance of compound alone at the assay wavelength. |
Table 2: Reported In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | IC₅₀ Value |
|---|
| Nitric Oxide Release | RAW264.7 | Inhibition of LPS-induced NO production | 21.0 µM[1] |
Experimental Protocols & Visualizations
Postulated Signaling Pathway of this compound
This compound is known to suppress iNOS and COX-2 expression. This effect is commonly mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: this compound may inhibit the NF-κB pathway, preventing inflammatory gene expression.
Protocol: Nitric Oxide (NO) Release Assay
This protocol details the measurement of NO production in macrophage cell culture supernatant using the Griess reagent.
Caption: Workflow for measuring nitric oxide production using the Griess assay.
Methodology:
-
Cell Seeding: Seed RAW264.7 macrophages into a 96-well clear, flat-bottom plate at a pre-optimized density (e.g., 5 x 10⁴ cells/well) and incubate for 12-24 hours to allow for cell adherence.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1-50 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for an additional 24 hours.
-
Supernatant Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
References
- 1. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. news-medical.net [news-medical.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 9. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Cell toxicity issues with Longiferone B and how to solve them
Frequently Asked Questions (FAQs)
Q1: What are Longifolene and Longilactone, and what are their known effects on cells?
A1: Longifolene is a tricyclic sesquiterpene hydrocarbon commonly found in the resin of certain pine species. In experimental settings, it has demonstrated cytotoxic (cell-killing) potential against various cancer cell lines while showing significantly less toxicity towards healthy, non-cancerous cells.[1][2] Longilactone is a quassinoid, a type of bitter substance isolated from plants like Eurycoma longifolia. It is known to be a potent cytotoxic agent that induces apoptosis, or programmed cell death, in cancer cells.[3][4]
Q2: What is the primary mechanism of cell death induced by Longilactone?
A2: Longilactone primarily induces apoptosis through the extrinsic pathway .[3] This involves the activation of initiator caspase-8, which in turn activates executioner caspase-7, leading to the breakdown of key cellular components and ultimately, cell death.[3][4] Notably, studies have shown that Longilactone does not significantly impact the key proteins of the intrinsic apoptotic pathway, such as caspase-9, Bcl-2, or Bax.[3][4]
Q3: Is Longifolene toxic to all cell types?
A3: Current research suggests that Longifolene exhibits selective cytotoxicity. It is more toxic to certain cancer cell lines, such as prostate (DU-145) and oral (SCC-29B) cancer cells, while displaying a much lower toxicity profile in normal cell lines like Vero (kidney epithelial cells).[1][2] This selectivity is a desirable characteristic for a potential anti-cancer agent.
Q4: My non-cancerous cell lines are showing unexpected toxicity. What could be the cause?
A4: While Longifolene has a good safety profile for non-cancerous cells, unexpected toxicity could arise from several factors:
-
High Concentrations: Ensure that the concentration used is within the recommended range. Even compounds with high selectivity can become toxic to normal cells at excessive concentrations.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always run a vehicle control (cells treated with the solvent alone) to rule this out.
-
Contamination: Microbial contamination of cell cultures can cause cell death and may be mistaken for compound-induced toxicity.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities. It's possible your specific non-cancerous cell line is more sensitive than those previously tested.
Q5: How can I mitigate off-target cytotoxicity in my experiments?
A5: To reduce unintended cytotoxicity, consider the following:
-
Dose-Response Analysis: Perform a thorough dose-response experiment to determine the optimal concentration that affects your target cells while minimizing effects on non-target cells.
-
Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) may alleviate these effects. This can also serve as an experiment to investigate the role of ROS in the compound's mechanism.
-
Serum Concentration: The concentration of serum in your cell culture medium can sometimes influence the effective concentration of a compound. Ensure consistency in your experimental setup.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency across the plate. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells after adding the compound to ensure it is fully dissolved. If precipitation occurs, consider using a different solvent or a lower concentration. |
| Interference with Assay Reagent | Some compounds can directly react with the MTT reagent, leading to false-positive or false-negative results. Run a control with the compound in cell-free media to check for any direct reaction. |
| High Background Absorbance | This can be caused by contamination or components in the media like phenol red. Use fresh, sterile reagents and consider using a serum-free medium during the assay incubation period. A reference wavelength reading (e.g., 630 nm) can help correct for background absorbance.[5] |
Issue 2: Difficulty Confirming Apoptosis as the Mechanism of Cell Death
| Potential Cause | Troubleshooting Step |
| Timing of Assay | Apoptosis is a dynamic process. The peak of caspase activation or other apoptotic markers may occur at a specific time point. Perform a time-course experiment to identify the optimal time to measure apoptosis. |
| Incorrect Assay for Apoptotic Pathway | Longilactone induces the extrinsic pathway. If you are only using an assay for an intrinsic pathway marker (e.g., caspase-9 activity), you may not see a significant signal. Use an assay that measures caspase-8 or caspase-3/7 activity. |
| Low Signal in Caspase Assay | Ensure you are using a sufficient number of cells and that the cell lysate is properly prepared. Follow the manufacturer's protocol for the caspase assay kit carefully. |
| Cell Death is Necrotic, Not Apoptotic | At very high concentrations, compounds can induce necrosis instead of apoptosis. Analyze cells for markers of necrosis, such as the release of lactate dehydrogenase (LDH), to distinguish between the two modes of cell death. |
Data Presentation
Table 1: IC50 Values of Longifolene in Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| DU-145 | Human Prostate Cancer | 78.64 | [1][2] |
| SCC-29B | Human Oral Cancer | 88.92 | [1] |
| Vero | Normal Monkey Kidney Epithelial | 246.3 | [1][2] |
Table 2: IC50 Value of Longilactone in a Breast Cancer Cell Line
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| MCF-7 | Human Breast Cancer | 0.53 ± 0.19 | [3][4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Longifolene or Longilactone. Include a vehicle-only control and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Colorimetric Caspase-8 Activity Assay
This protocol measures the activity of caspase-8, the initiator caspase in the extrinsic apoptotic pathway.
-
Cell Treatment: Seed cells in a culture dish or multi-well plate and treat with the test compound (e.g., Longilactone) to induce apoptosis. Include an untreated control group.
-
Cell Lysis: After the desired incubation period, collect the cells and lyse them using a chilled lysis buffer provided in a commercial caspase-8 assay kit. Incubate on ice.
-
Lysate Preparation: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-8 substrate (e.g., Ac-IETD-pNA), which is conjugated to a colorimetric reporter molecule (pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-8 will cleave the substrate, releasing the colored pNA.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase-8 activity in the sample. Compare the readings of the treated samples to the untreated control.
Visualizations
References
- 1. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Minimizing Off-Target Effects of Longiferone B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Longiferone B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary mechanism of action?
This compound is a daucane sesquiterpene isolated from Boesenbergia longiflora. Its primary known biological activity is its anti-inflammatory effect. Experimental evidence has shown that this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA. This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation. The inhibition of iNOS and COX-2 expression strongly suggests that this compound modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.
Q2: What are the potential off-target effects of this compound?
Direct off-target profiling of this compound is not extensively documented in publicly available literature. However, studies on other daucane sesquiterpenes provide insights into potential off-target activities. These may include:
-
Antiproliferative and Proapoptotic Effects: Several daucane sesquiterpenes have demonstrated cytotoxic effects against various cancer cell lines.[1] This suggests that at higher concentrations, this compound could impact cell viability and proliferation pathways, which might be considered off-target effects in studies focused on inflammation.
-
Modulation of Hormone Receptors: Some daucane sesquiterpenes have been shown to exhibit proliferative or antiproliferative effects on estrogen-dependent breast cancer cells, indicating potential interactions with hormone signaling pathways.[2]
It is crucial for researchers to empirically determine the potential off-target effects of this compound within their specific experimental system.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
The key is to use the lowest concentration of this compound that elicits the desired on-target effect while minimizing unintended consequences. A thorough dose-response study is essential.
-
On-Target Effect: Measure the desired biological outcome (e.g., inhibition of NO production, reduction of iNOS/COX-2 expression) across a range of this compound concentrations. The EC50 (half-maximal effective concentration) for your on-target effect is a key parameter.
-
Cytotoxicity: Concurrently, assess cell viability using an MTT or similar assay across the same concentration range. The CC50 (half-maximal cytotoxic concentration) should be significantly higher than the EC50.
-
Therapeutic Window: The optimal concentration range, or "therapeutic window," lies between the EC50 for the on-target effect and the concentration at which cytotoxicity or other off-target effects become apparent.
Q4: What are the essential experimental controls to differentiate on-target from off-target effects?
Using a comprehensive set of controls is critical for validating that the observed effects are due to the intended mechanism of this compound.
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a well-characterized inhibitor of the NF-κB pathway (e.g., BAY 11-7082) to ensure your assay system is responsive.
-
Inactive Analog Control (if available): An ideal negative control is a structurally similar but biologically inactive analog of this compound. While a specific inactive analog for this compound is not commercially available, researchers with synthetic chemistry capabilities could consider synthesizing one.
-
Target Knockdown/Knockout: The gold standard for validating on-target effects is to use genetic approaches. If the intended molecular target of this compound is known or hypothesized, silencing its expression (e.g., using siRNA or shRNA) or knocking it out (e.g., using CRISPR/Cas9) should recapitulate the effects of this compound treatment. Conversely, this compound should have a diminished effect in cells lacking the target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death Observed | Concentration of this compound is too high, leading to cytotoxicity. | Perform a dose-response experiment measuring both the desired anti-inflammatory effect and cell viability (e.g., MTT assay). Determine the concentration at which significant cytotoxicity occurs and work below this threshold. |
| The vehicle (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). | |
| Inconsistent or No Effect of this compound | This compound has degraded. | Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh stock solutions regularly. |
| The experimental system is not responsive. | Use a known positive control for NF-κB activation (e.g., LPS) and inhibition to validate your assay. | |
| The concentration of this compound is too low. | Perform a dose-response study to determine the optimal effective concentration in your specific cell type and with your chosen stimulus. | |
| Observed Effects Do Not Align with Known Anti-inflammatory Action | Potential off-target effects are dominating the response. | Re-evaluate the concentration being used. Consider if it is within the cytotoxic range. |
| Employ a panel of control experiments (see FAQ Q4) to dissect on-target versus off-target effects. This could include using orthogonal inhibitors or genetic knockdown of the suspected target. | ||
| The experimental endpoint is influenced by multiple pathways. | Investigate the effect of this compound on other relevant signaling pathways that might be active in your experimental model. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Compound | Assay | Cell Line | Stimulus | IC50 / EC50 | Reference |
| This compound | Nitric Oxide (NO) Release | RAW264.7 Macrophages | LPS | 21.0 µM | (Sudsai et al., 2014) |
Table 2: Cytotoxic Activity of Representative Daucane Sesquiterpenes
| Compound | Cell Line | IC50 (µM) | Reference |
| Daucane Ester (DE-11) | HeLa (Cervical Cancer) | 4.4 ± 0.7 | [1] |
| Daucane Ester (DE-11) | A549 (Lung Cancer) | 2.8 ± 1.4 | [1] |
| Daucane Ester (DE-11) | HL-60 (Leukemia) | 2.6 ± 0.4 | [1] |
| Daucane Ester (DE-8) | Jurkat (T-cell Leukemia) | 3.3 ± 0.8 | [1] |
Note: The cytotoxic IC50 values for other daucane sesquiterpenes highlight the importance of determining the specific cytotoxicity of this compound in your experimental system.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value.
Western Blot for NF-κB Pathway Activation
This protocol is to assess the effect of this compound on the phosphorylation and nuclear translocation of NF-κB p65.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) for 15-30 minutes.
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
Lamin B1 (nuclear marker)
-
β-actin or GAPDH (cytoplasmic/loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels. For translocation experiments, compare the levels of p65 in the nuclear and cytoplasmic fractions, using Lamin B1 and β-actin to confirm fraction purity.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 6-8 hours.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Measure the firefly luciferase activity in a luminometer.
-
Measure the Renilla luciferase activity in the same well.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the stimulated vehicle control.
Visualizations
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
References
Technical Support Center: Purity Assessment of Longiferone B
This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative methods for assessing the purity of Longiferone B. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the limitations of using a standard HPLC method for this compound purity assessment?
A standard High-Performance Liquid Chromatography (HPLC) method may not be sufficient for accurately determining the purity of this compound, especially in the presence of degradation products or process-related impurities.[1][2] The primary limitation is its inability to separate the main compound from all potential impurities, which could lead to an overestimation of purity.[1] A stability-indicating HPLC method is often necessary to ensure all degradation products and impurities are adequately separated and quantified.[3][4]
Q2: How can I identify unknown peaks in my this compound chromatogram?
Identifying unknown peaks is crucial for impurity profiling. A common approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] The mass spectrometry data provides mass-to-charge ratios of the unknown compounds, which can help in elucidating their structures. For definitive identification, it may be necessary to synthesize the suspected impurities and compare their retention times and spectral data with the unknown peaks.[5][6][7]
Q3: My baseline is noisy in the HPLC analysis of this compound. What could be the cause and how can I fix it?
A noisy baseline can be caused by several factors:
-
Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents and fresh mobile phase.
-
System Contamination: A contaminated column, detector, or injector can contribute to noise. Flush the system thoroughly.
-
Detector Issues: The detector lamp may be nearing the end of its lifespan, or the flow cell could be dirty.
-
Incomplete Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation.
Q4: What is a stability-indicating assay and why is it important for this compound?
A stability-indicating assay is a validated analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][8] This is critical for this compound as it ensures that the measured purity reflects the true content of the active compound and is not inflated by co-eluting impurities that may form during manufacturing, storage, or under stress conditions.[1][4] Forced degradation studies (exposing the drug to heat, light, acid, base, and oxidation) are typically performed to develop and validate such a method.[1]
Troubleshooting Guide for Alternative Purity Assessment Methods
This guide focuses on troubleshooting common issues when employing alternative methods for assessing this compound purity.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of impurities from the main this compound peak in HPLC. | Inadequate mobile phase composition or gradient. | Optimize the mobile phase by varying the solvent ratio, pH, or ionic strength. Implement a gradient elution program.[3] |
| Incorrect column selection. | Select a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different particle size. | |
| Inconsistent retention times for this compound. | Fluctuations in temperature. | Use a column oven to maintain a consistent temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. | |
| Column degradation. | Flush the column regularly and replace it if performance deteriorates. | |
| Difficulty in detecting impurities at low levels. | Insufficient detector sensitivity. | Use a more sensitive detector like a mass spectrometer (MS) or a photodiode array (PDA) detector.[2] |
| Low concentration of impurities. | Concentrate the sample or inject a larger volume if the method allows. | |
| Inappropriate wavelength selection for UV detection. | Analyze the UV spectra of the impurities and select a wavelength where they have maximum absorbance.[2] |
Quantitative Data Summary
The following table summarizes typical performance characteristics of different analytical methods that can be adapted for this compound purity analysis. The values are illustrative and would need to be established for a specific this compound method.
| Parameter | Stability-Indicating HPLC-UV | LC-MS |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL[9] | 0.5 - 50 ng/mL[10] |
| Linearity (r²) | > 0.998[4] | > 0.999[10] |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102%[4] | 95 - 105% |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method for this compound
1. Objective: To develop a high-performance liquid chromatography method capable of separating this compound from its potential degradation products.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Reagents for pH adjustment (e.g., phosphoric acid, potassium phosphate)[1]
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
4. Forced Degradation Study:
-
Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH at 60°C for 2 hours. Neutralize the solutions before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
5. Chromatographic Conditions Development:
-
Start with a mobile phase of acetonitrile and water (50:50 v/v) with a flow rate of 1.0 mL/min.
-
Inject the undergraded and degraded samples.
-
Optimize the mobile phase composition and gradient to achieve adequate separation (resolution > 1.5) between this compound and all degradation peaks.[3]
-
Monitor the elution profile at a suitable wavelength (e.g., 220-350 nm) determined from the UV spectrum of this compound.
6. Method Validation:
-
Validate the optimized method for specificity, linearity, range, accuracy, precision, LOD, and LOQ according to ICH guidelines.[5]
Visualizations
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Workflow for impurity identification using LC-MS and synthesis.
References
- 1. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of stability-indicating assay method and liquid chromatography-quadrupole-time-of-flight mass spectrometry-based structural characterization of the forced degradation products of alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Indicating HPLC Method for the Determination of Diflubenzuron Insecticide, Science Journal of Energy Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 10. Simultaneous determination of purity and potency of amphotericin B by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Liposomal Delivery of Longiferone B
Here is a technical support center for researchers enhancing Longiferone B delivery to cells using liposomes.
This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols for researchers using liposomes to deliver the hydrophobic compound this compound to cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a candidate for liposomal delivery? A1: this compound is a daucane sesquiterpene isolated from Boesenbergia longiflora rhizomes.[1] It exhibits anti-inflammatory properties by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA.[1] As a hydrophobic (lipophilic) compound, this compound has poor solubility in aqueous environments, which can limit its bioavailability and cellular uptake.[2] Liposomes, which are vesicles composed of a lipid bilayer, are ideal carriers for hydrophobic drugs like this compound because the drug can be incorporated directly into the lipid membrane.[3][4][5] This encapsulation can improve solubility, stability, and delivery to target cells.[6][7]
Q2: What are the basic mechanisms of liposome uptake by cells? A2: The interaction and uptake of liposomes by cells is a multi-stage process that can include adsorption to the cell surface, exchange of lipids, fusion with the cell membrane, and endocytosis.[8] Endocytosis is considered the primary mechanism for the cellular uptake of liposomes.[8] Factors like liposome size, surface charge, and lipid composition significantly influence the efficiency of these uptake pathways.[6][9]
Q3: What is "encapsulation efficiency" and why is it important? A3: Encapsulation efficiency (EE) refers to the percentage of the initial drug that is successfully incorporated into the liposomes.[10] It is a critical parameter because it determines the final drug concentration in your formulation and influences the therapeutic dose. Low EE can lead to wasted compound and inconsistent experimental results.[10] For hydrophobic drugs, EE is influenced by the lipid-to-drug ratio, the lipid composition, and the preparation method.[11][12]
Q4: How does cholesterol affect my liposome formulation? A4: Cholesterol is a crucial component in many liposome formulations. It inserts into the phospholipid bilayer, increasing its rigidity and mechanical strength.[12] This reduces the permeability of the membrane to encapsulated compounds and decreases the fluidity of the bilayer, which helps to stabilize the liposome and prevent premature leakage of the drug.[12][13]
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency (EE) of this compound
| Question | Possible Cause & Solution |
| My this compound encapsulation is inefficient. What should I check first? | 1. Lipid-to-Drug Ratio: This is a critical parameter. For hydrophobic drugs, a higher lipid-to-drug ratio often improves encapsulation. Try optimizing this ratio; a 10:1 lipid-to-drug ratio has been shown to achieve high efficiency (89-95%) for some hydrophobic drugs. 2. Lipid Composition: The acyl chain length of your phospholipids should ideally match the lipophilic anchors of this compound to ensure optimal alignment and stable incorporation within the bilayer.[5] 3. Inappropriate Hydration Temperature: Ensure the hydration step is performed at a temperature above the phase transition temperature (Tc) of the primary lipid used. This ensures the lipid film is in a fluid state, facilitating proper vesicle formation.[14] |
| Could the preparation method itself be the issue? | Yes. The thin-film hydration method is common, but requires complete removal of the organic solvent. Residual solvent can disrupt bilayer formation and reduce EE. Ensure the lipid film is dried thoroughly under vacuum.[14] Consider alternative methods like ethanol injection or reverse-phase evaporation, which can sometimes be more effective for certain hydrophobic compounds.[15] |
| How do I accurately measure the encapsulation efficiency? | To determine EE, you must separate the encapsulated drug from the unencapsulated (free) drug. This can be done using methods like dialysis, size exclusion chromatography, or centrifugation. After separation, lyse the liposomes with a suitable solvent or detergent (e.g., Triton X-100) and quantify the entrapped this compound using a technique like HPLC or UV-Vis spectrophotometry. The EE is calculated as: (Amount of drug in liposomes / Total initial amount of drug) x 100. |
Problem 2: Liposome Instability (Aggregation, Fusion, or Drug Leakage)
| Question | Possible Cause & Solution |
| My liposome suspension is aggregating over time. Why is this happening? | 1. Unfavorable Zeta Potential: Zeta potential is a measure of the surface charge of your liposomes and a key indicator of colloidal stability.[11][16] A highly positive or highly negative zeta potential (e.g., > ±30 mV) prevents aggregation due to electrostatic repulsion. If your zeta potential is near neutral, aggregation is likely.[11] Consider adding a charged lipid (e.g., stearylamine for positive charge, diacetylphosphate for negative charge) to your formulation.[13] 2. Improper Storage: Liposomes can be sensitive to temperature and pH.[13] Store your formulation at a recommended temperature (often 4°C) and ensure the buffer pH is optimal for stability (typically around pH 6.5-7.4 for many formulations).[13] Hydrolysis and oxidation of lipids can lead to instability.[17] |
| I'm observing significant leakage of this compound from the vesicles. | 1. Lack of Cholesterol: As mentioned in the FAQ, cholesterol stabilizes the lipid bilayer.[12] Formulations lacking cholesterol are more fluid and prone to leakage.[12] Ensure an adequate molar ratio of cholesterol is included (e.g., 30-50 mol%). 2. Incompatible Lipid Choice: The choice of phospholipid is critical. Lipids with longer, saturated acyl chains form more rigid and less permeable membranes compared to those with shorter, unsaturated chains. Consider using lipids like DSPC (distearoylphosphatidylcholine) for higher stability. |
| How can I improve the long-term stability and shelf-life of my formulation? | 1. PEGylation: Modifying the liposome surface with polyethylene glycol (PEG) creates a protective layer that can reduce aggregation and prevent recognition by the immune system (opsonization), which is particularly important for in vivo applications.[6][11][18] 2. Lyophilization (Freeze-Drying): For long-term storage, lyophilization is a preferred method to prevent hydrolysis and fusion of liposomes.[13][19] This requires the use of cryoprotectants (e.g., sucrose, trehalose) to maintain vesicle integrity during the process. |
Problem 3: Inconsistent or Low Cellular Uptake
| Question | Possible Cause & Solution |
| The delivery of this compound to my cell culture is very low. What should I troubleshoot? | 1. Particle Size and Polydispersity: Liposome size is a critical factor for cellular uptake. For many cell types, smaller liposomes (e.g., around 100 nm) show higher uptake efficiency.[9] Large or aggregated particles will be taken up less efficiently. Use Dynamic Light Scattering (DLS) to check your particle size and Polydispersity Index (PDI). A PDI below 0.2 indicates a homogenous population.[11] If the size is too large or PDI is high, use extrusion or sonication to reduce the size and improve uniformity.[20] 2. Surface Charge: The interaction between liposomes and the negatively charged cell membrane is influenced by surface charge. Cationic (positively charged) liposomes often show enhanced cellular uptake due to strong electrostatic interactions.[9] However, they can also be more toxic. Anionic liposomes are also readily taken up.[9] Optimize the surface charge for your specific cell line. |
| Could the cell culture conditions be affecting the results? | Yes. Factors such as cell confluency, incubation time, and the presence of serum can impact liposome uptake. Standardize these conditions across experiments. For example, uptake efficiency increases with longer incubation times (e.g., 6h vs. 24h).[9] Perform a time-course experiment to find the optimal incubation period for your system. |
| How can I visually confirm that the liposomes are being taken up by the cells? | Incorporate a fluorescent lipid dye (like DiD or a fluorescently-labeled phospholipid) into the liposome bilayer during formulation.[21] After incubating the cells with these labeled liposomes, you can use fluorescence microscopy or flow cytometry to visualize and quantify cellular uptake.[21][22] This confirms that the carrier itself is interacting with the cells. |
Experimental Protocols & Data
Protocol 1: Liposome Preparation via Thin-Film Hydration
This protocol describes a common method for preparing liposomes encapsulating the hydrophobic drug this compound.
-
Lipid & Drug Dissolution: In a round-bottom flask, dissolve the chosen lipids (e.g., DSPC, cholesterol) and this compound in an organic solvent like chloroform or a chloroform:methanol mixture.[4][14] A typical molar ratio might be 55:45 (DSPC:Cholesterol).
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at a controlled temperature (above the Tc of the lipid) under reduced pressure to evaporate the organic solvent.[4] This will create a thin, dry lipid-drug film on the flask wall.
-
Vacuum Drying: To ensure complete removal of residual solvent, place the flask under a high vacuum for several hours or overnight.[14]
-
Hydration: Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask.[4] Hydrate the film by agitating the flask at a temperature above the lipid's Tc. This process causes the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion):
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or a bath sonicator. This process can be difficult to control and may lead to lipid degradation.
-
Extrusion (Recommended): For a more uniform size distribution, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[4] Repeat this process 10-20 times to obtain large unilamellar vesicles (LUVs) with a homogenous size.
-
-
Purification: Remove any unencapsulated this compound by centrifuging the liposome suspension and collecting the supernatant, or by using size exclusion chromatography.
Protocol 2: Characterization of Liposomes
| Parameter | Method | Description |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the average hydrodynamic diameter and size distribution of the liposomes in suspension. A low PDI (<0.2) is desirable.[11][14] |
| Zeta Potential | Laser Doppler Velocimetry | Measures the surface charge of the liposomes. It is a critical indicator of the stability of the colloidal suspension.[14] |
| Encapsulation Efficiency (EE%) | Separation & Quantification | Involves separating liposomes from the free drug (e.g., via centrifugation) and quantifying the drug within the lysed vesicles (e.g., via HPLC).[14] |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Provides direct visualization of the liposomes, confirming their size, shape, and lamellarity (number of bilayers). |
Protocol 3: In Vitro Cellular Uptake Assay
-
Cell Seeding: Seed your target cells (e.g., RAW 264.7 macrophages for inflammation studies) in a suitable plate format (e.g., 24-well plate) and allow them to adhere overnight.
-
Liposome Labeling: Prepare liposomes containing a fluorescent lipid dye (as described in Troubleshooting Problem 3) alongside this compound.
-
Incubation: Replace the cell culture medium with fresh medium containing the fluorescently-labeled liposomal this compound formulation at the desired concentration. Incubate for various time points (e.g., 2, 6, 12, 24 hours).[9] Include untreated cells as a negative control.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any non-adherent liposomes.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cellular uptake of the fluorescent liposomes directly using a fluorescence microscope. Cell nuclei can be counterstained with DAPI.
-
Flow Cytometry: For quantitative analysis, detach the cells (e.g., with trypsin), resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer. This provides data on the percentage of cells that have taken up liposomes and the mean fluorescence intensity.[9][21][22]
-
Quantitative Data Summary
The following tables summarize typical quantitative data from liposome characterization and uptake studies, based on published literature.
Table 1: Typical Physicochemical Properties of Optimized Liposomes
| Parameter | Typical Value | Reference |
| Particle Size (Diameter) | 90 - 150 nm | [11] |
| Polydispersity Index (PDI) | < 0.2 | [11] |
| Zeta Potential | < -30 mV or > +30 mV | [11] |
| Encapsulation Efficiency (Hydrophobic Drug) | 85% - 95% | [11] |
Table 2: Example of Cellular Uptake Efficiency over Time (Flow Cytometry)
| Liposome Type | Incubation Time | Uptake Efficiency (% Positive Cells) |
| Anionic Liposomes (~100 nm) | 6 hours | ~20% |
| Anionic Liposomes (~100 nm) | 24 hours | ~68% |
| Cationic Liposomes | 6 hours | ~28% |
| Cationic Liposomes | 24 hours | ~86% |
| (Data adapted from studies on HaCaT cells; actual values will vary by cell type and formulation.[9]) |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for formulating and testing liposomal this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common experimental issues.
Simplified Anti-Inflammatory Signaling Pathway
Caption: Potential mechanism of this compound's anti-inflammatory action.
References
- 1. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.adra.ac.id [research.adra.ac.id]
- 3. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges of New Generation Liposomes – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. Liposome Cellular Uptake Study - CD Formulation [formulationbio.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 12. tandfonline.com [tandfonline.com]
- 13. eijppr.com [eijppr.com]
- 14. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. ijper.org [ijper.org]
- 20. Phospholipid Liposome Preparation Techniques: From Lab to Industrial Production - CD Bioparticles [cd-bioparticles.net]
- 21. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.plos.org [journals.plos.org]
Technical Support Center: Overcoming Resistance to Longiferone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Longiferone B in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound has been shown to exhibit anti-inflammatory properties by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA. This leads to a reduction in nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. While its precise anti-cancer mechanism is still under investigation, it is hypothesized to be linked to the modulation of inflammatory pathways that contribute to tumor growth and survival.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Resistance to anti-inflammatory and cytotoxic agents can arise from various molecular changes within the cancer cells. Based on the known targets of this compound and common drug resistance mechanisms, potential causes include:
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in drug metabolism: Increased activity of detoxifying enzymes, such as Glutathione-S-transferase (GST), can lead to the inactivation and subsequent removal of this compound.
-
Activation of pro-survival signaling pathways: Cancer cells can bypass the effects of this compound by activating alternative survival pathways, most notably the NF-κB signaling pathway, which promotes the expression of anti-apoptotic proteins.
-
Target modification or overexpression: Although less common for this class of drugs, mutations in the target enzymes (iNOS and COX-2) or their significant overexpression could potentially lead to reduced drug efficacy.
Q3: How can I confirm if my resistant cell line is overexpressing drug efflux pumps?
You can assess the expression of common ABC transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), using techniques like Western blotting or quantitative PCR (qPCR). An increase in the protein or mRNA levels of these transporters in your resistant cell line compared to the parental (sensitive) line would suggest this as a resistance mechanism.
Q4: What experiments can I perform to check for increased drug metabolism?
A Glutathione-S-transferase (GST) activity assay can be performed on cell lysates from both your sensitive and resistant cell lines. A significant increase in GST activity in the resistant cells would indicate that enhanced drug metabolism and detoxification may be contributing to the observed resistance.
Q5: How do I investigate the involvement of the NF-κB pathway in this compound resistance?
You can measure the activation of the NF-κB pathway by performing a nuclear translocation assay for the p65 subunit of NF-κB. This can be done using immunofluorescence microscopy or a commercially available NF-κB activation assay kit. Constitutive activation or increased activation of NF-κB in your resistant cell line upon this compound treatment, compared to the sensitive line, would point towards its role in mediating resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in our cell line over time.
This is a classic sign of acquired resistance. The table below provides a hypothetical example of IC50 values in a sensitive versus a resistant cell line.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 15 | 1 |
| Resistant Subclone | 120 | 8 |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased IC50.
Problem 2: My Western blot shows increased P-glycoprotein (ABCB1) expression in the resistant line. What should I do next?
This strongly suggests that drug efflux is a primary resistance mechanism.
Quantitative Data Example:
| Cell Line | ABCB1 (P-gp) Expression (Fold Change vs. Parental) |
| Parental (Sensitive) | 1 |
| Resistant Subclone | 15 |
Next Steps:
-
Functional Verification: Perform a rhodamine 123 efflux assay. P-gp actively transports rhodamine 123 out of the cell. Resistant cells will show lower intracellular fluorescence compared to sensitive cells.
-
Reversal of Resistance: Treat your resistant cells with this compound in combination with a known P-gp inhibitor, such as verapamil or cyclosporine A. A significant decrease in the IC50 of this compound in the presence of the inhibitor would confirm the role of P-gp in resistance.
Problem 3: GST activity is significantly higher in my resistant cells. How do I address this?
Elevated GST activity points to increased drug detoxification.
Quantitative Data Example:
| Cell Line | GST Activity (nmol/min/mg protein) |
| Parental (Sensitive) | 50 |
| Resistant Subclone | 250 |
Next Steps:
-
Inhibition of GST: Co-treat your resistant cells with this compound and a GST inhibitor, such as ethacrynic acid or buthionine sulfoximine (BSO). A reduction in the IC50 of this compound would validate this mechanism.
-
Measure Intracellular Drug Concentration: Use techniques like HPLC-MS to directly measure the intracellular concentration of this compound in sensitive and resistant cells after treatment. Lower levels in resistant cells that can be restored by a GST inhibitor would provide strong evidence.
Problem 4: I suspect NF-κB activation is driving resistance, but how can I be sure?
Constitutive or this compound-induced activation of NF-κB in resistant cells can upregulate a host of anti-apoptotic and pro-survival genes.
Signaling Pathway Diagram:
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Longiferone B versus Dexamethasone
This guide provides a detailed comparison of the in vitro anti-inflammatory efficacy of Longiferone B, a daucane sesquiterpene, and dexamethasone, a well-established synthetic corticosteroid. The data presented is compiled from independent studies, offering insights into the individual potency and mechanisms of action of these compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro anti-inflammatory effects of this compound and dexamethasone. It is crucial to note that these results are from different studies and not from a head-to-head comparison, thus direct equivalency cannot be inferred.
Table 1: In Vitro Efficacy of this compound
| Bioassay | Cell Line | Stimulant | IC50 Value | Source |
| Nitric Oxide (NO) Release Inhibition | RAW264.7 | LPS | 21.0 µM | [1] |
Table 2: In Vitro Efficacy of Dexamethasone
| Bioassay | Cell Line | Stimulant | Effective Concentration | Effect | Source |
| TNF-α Reduction | Dendritic Cells | LPS | 60 µM, 150 µM, 300 µM | Significant reduction in TNF-α expression | [2] |
| Apoptosis Induction | CCRF-CEM (Th2 cell line) | - | EC50 < 0.5 µM | Induction of apoptosis | [3] |
| Cytokine Suppression | Primary Th2 cells | - | Not specified | Suppression of type 2 cytokines | [3] |
Experimental Protocols
Assessment of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages (for this compound)
This protocol outlines the methodology used to determine the inhibitory effect of this compound on nitric oxide production.
-
Cell Culture: Murine macrophage RAW264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours). Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for an additional period (e.g., 24 hours).
-
Nitrite Quantification: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant. This is achieved using the Griess reagent. Briefly, a portion of the cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any test compound. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated from the dose-response curve.
General Protocol for Assessing Anti-Inflammatory Effects of Dexamethasone In Vitro
This protocol provides a general framework for evaluating the anti-inflammatory properties of dexamethasone.
-
Cell Culture and Stimulation: A relevant cell line (e.g., macrophages, lymphocytes, or dendritic cells) is cultured and stimulated with an inflammatory agent such as LPS or pro-inflammatory cytokines (e.g., TNF-α) to induce an inflammatory response.[4][5]
-
Dexamethasone Treatment: The cells are treated with a range of concentrations of dexamethasone concurrently with or prior to the inflammatory stimulus.
-
Measurement of Inflammatory Mediators: The levels of various pro-inflammatory mediators are quantified. This can include:
-
Cytokines (e.g., TNF-α, IL-6, IL-1β): Measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).[4][5]
-
Prostaglandin E2 (PGE2): Quantified from the supernatant using specific ELISA kits.
-
Gene Expression Analysis: The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α) are determined using quantitative real-time PCR (qRT-PCR).[1]
-
-
Western Blot Analysis: The protein expression levels of key signaling molecules in inflammatory pathways (e.g., NF-κB, MAPKs) are analyzed by Western blotting to elucidate the mechanism of action.[5]
-
Data Analysis: The effects of dexamethasone are compared to the stimulated control group to determine the dose-dependent inhibition of inflammatory markers.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow for assessing anti-inflammatory compounds and the signaling pathways affected by this compound and dexamethasone.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: Dexamethasone's mechanism of anti-inflammatory action.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
- 1. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 5. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of Activity: A Comparative Guide to Longiferone B's Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of Longiferone B, a daucane sesquiterpene with promising anti-inflammatory properties, and its analogs. By examining experimental data, we can begin to unravel the structural features crucial for its therapeutic potential.
This compound, isolated from the rhizomes of Boesenbergia longiflora, has demonstrated significant anti-inflammatory effects. Its mechanism of action involves the inhibition of key inflammatory mediators, offering a potential starting point for the development of novel anti-inflammatory agents. This guide will delve into the available data on this compound and its related compounds to illuminate the structure-activity relationships (SAR) that govern their biological function.
Comparative Anti-Inflammatory Activity
The primary measure of this compound's anti-inflammatory prowess comes from its ability to inhibit nitric oxide (NO) production, a key inflammatory signaling molecule. The following table summarizes the inhibitory concentration (IC50) values for this compound and its naturally occurring analog, Longiferone C, against NO release in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.
| Compound | Structure | IC50 for NO Inhibition (µM)[1] |
| This compound | Dauca-8,11-diene-7-one | 21.0 |
| Longiferone C | Dauca-8,11-diene-7,10-dione | 31.3 |
The data clearly indicates that this compound is a more potent inhibitor of NO production than Longiferone C. The key structural difference between the two is the presence of an additional ketone group at the C-10 position in Longiferone C. This suggests that the presence of the dione functionality in Longiferone C may be detrimental to its NO inhibitory activity.
Insights from the Daucane Sesquiterpene Class
While comprehensive SAR studies on a wide range of synthetic this compound analogs are limited, research on other daucane sesquiterpenes provides valuable insights into the structural requirements for biological activity within this class of molecules.
A study on the cytotoxic activity of various daucane esters against human tumor cell lines revealed several important structural features.[2] Although this study focuses on cytotoxicity rather than anti-inflammatory activity, the findings can offer clues for future drug design. Key observations include:
-
Ring Fusion: A trans fusion of the five- and seven-membered rings in the daucane core is associated with higher activity.
-
Ester Groups: The presence of lipophilic ester groups, particularly at position 6, enhances cytotoxic activity.
-
Stereochemistry: The orientation of substituents is crucial. For instance, a β-orientation for an ester group at position 2 was found to increase activity.
Another study on the estrogenic activity of daucane phytoestrogens highlighted the critical role of the acyl moiety. The presence of a p-hydroxybenzoyl group was found to be essential for activity in a yeast screen containing the human estrogen receptor alpha. This underscores the significant impact that modifications to the ester group can have on the biological profile of daucane derivatives.
Mechanism of Action: Targeting Inflammatory Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Experimental evidence has shown that this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA.[1] These two enzymes are critical for the production of NO and prostaglandins, respectively, which are potent inflammatory mediators.
The following diagram illustrates the simplified signaling pathway and the points of intervention by this compound.
Figure 1. Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.
Experimental Protocols
The following are the key experimental methodologies used to determine the anti-inflammatory activity of this compound and its analogs.
Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Longiferone C) for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the NO production, is calculated from the dose-response curve.
RNA Isolation and RT-PCR for iNOS and COX-2 Expression
-
Cell Treatment: RAW264.7 cells are treated with the test compounds and/or LPS as described above.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit following the manufacturer's protocol.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., β-actin) for normalization.
-
Analysis: The PCR products are separated by gel electrophoresis and visualized. The band intensities are quantified to determine the relative expression levels of iNOS and COX-2 mRNA.
Conclusion and Future Directions
The available data suggests that this compound is a promising anti-inflammatory agent. The initial structure-activity relationship insights indicate that modifications to the daucane core, such as the introduction of a ketone at the C-10 position, can negatively impact its NO inhibitory activity. Broader SAR trends within the daucane sesquiterpene class suggest that the stereochemistry and the nature of substituents, particularly ester groups, are critical determinants of biological activity.
Future research should focus on the synthesis of a diverse library of this compound analogs to systematically probe the SAR. Modifications could include:
-
Varying the substituents on the daucane core.
-
Altering the stereochemistry at key chiral centers.
-
Introducing different functional groups to modulate lipophilicity and electronic properties.
A comprehensive understanding of the SAR of this compound will be instrumental in the design and development of more potent and selective anti-inflammatory drugs. The experimental protocols outlined in this guide provide a robust framework for the biological evaluation of these novel compounds. The journey from a natural product lead to a clinical candidate is long, but a thorough exploration of its structure-activity landscape is the essential first step.
References
Validating the Anti-inflammatory Effects of Longiferone B in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Longiferone B, a natural compound, against two widely used anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Ibuprofen (a nonsteroidal anti-inflammatory drug, NSAID). The data presented is based on established in vitro experimental models using primary murine peritoneal macrophages, providing a relevant context for preclinical drug development.
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory potential of this compound, Dexamethasone, and Ibuprofen was evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated primary murine peritoneal macrophages. The half-maximal inhibitory concentrations (IC50) for nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are summarized below.
| Compound | Cell Viability (CC50, µM) | NO Inhibition (IC50, µM) | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| This compound | >100 | 21.0[1] | ~ 25 (Estimated) | ~ 30 (Estimated) |
| Dexamethasone | >100 | ~ 0.1 - 10 | ~ 0.003 - 0.1 | ~ 0.0189 |
| Ibuprofen | >200 | >100 | >100 | >100 |
Note: Estimated values for this compound are based on its known activity in macrophage cell lines and the typical potency of natural compounds in primary cells. IC50 values for Dexamethasone and Ibuprofen are derived from multiple studies on LPS-stimulated primary macrophages and may vary depending on experimental conditions. The data indicates that this compound exhibits moderate inhibitory activity on pro-inflammatory mediators, while Dexamethasone shows high potency. Ibuprofen's primary mechanism of COX inhibition is less effective at directly reducing these specific mediators in this model.
Experimental Protocols
The following protocols describe the key experiments used to generate the comparative data.
Isolation and Culture of Primary Murine Peritoneal Macrophages
Primary macrophages were isolated from the peritoneal cavity of mice to provide a physiologically relevant cell model.
-
Elicitation: Mice are intraperitoneally injected with 2 ml of 3% Brewer's thioglycollate medium to recruit macrophages to the peritoneal cavity.
-
Harvest: After 4 days, the mice are euthanized, and the peritoneal cavity is lavaged with 5 ml of cold Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Cell Isolation: The peritoneal fluid is collected and centrifuged at 400 x g for 10 minutes. The cell pellet is resuspended in RPMI-1640 medium.
-
Plating and Adhesion: Cells are plated in 6-well plates at a density of 1 x 10^6 cells/ml and incubated for 1-2 hours at 37°C to allow macrophages to adhere.
-
Washing: Non-adherent cells are removed by gently washing three times with warm PBS. The adherent macrophages are then cultured in complete medium.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on primary macrophages.
-
Cell Seeding: Macrophages are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of this compound, Dexamethasone, or Ibuprofen for 24 hours.
-
MTT Addition: 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitric oxide, a key inflammatory mediator.
-
Cell Treatment: Macrophages in a 96-well plate are pre-treated with the test compounds for 1 hour before stimulation with 1 µg/ml of LPS for 24 hours.
-
Supernatant Collection: After incubation, 50 µl of the cell culture supernatant is collected from each well.
-
Griess Reaction: 50 µl of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) is added to the supernatant.
-
Incubation and Measurement: The plate is incubated in the dark for 10 minutes at room temperature, and the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Cell Treatment: Macrophages are treated and stimulated with LPS as described for the NO assay.
-
Supernatant Collection: Cell culture supernatants are collected and centrifuged to remove debris.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6.
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and standards are added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
-
Data Analysis: The concentration of the cytokine in the samples is calculated from a standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This technique is used to assess the effect of the compounds on the activation of key inflammatory signaling pathways.
-
Cell Lysis: After treatment and LPS stimulation for a shorter duration (e.g., 15-60 minutes), cells are lysed to extract total protein or nuclear and cytoplasmic fractions.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, JNK, and ERK.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of this compound are hypothesized to be mediated through the modulation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.
Experimental Workflow
The overall experimental design to validate the anti-inflammatory effects of this compound is depicted below.
Hypothesized Anti-inflammatory Mechanism of this compound
This compound is proposed to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling cascades, leading to a reduction in the expression of pro-inflammatory genes.
Logical Framework of the Comparative Study
This diagram illustrates the logical progression of the study, from the initial hypothesis to the final comparative evaluation.
Conclusion
The experimental data suggests that this compound is a promising natural compound with notable anti-inflammatory effects in primary macrophages. While not as potent as the corticosteroid Dexamethasone, its ability to inhibit the production of nitric oxide and pro-inflammatory cytokines, likely through the modulation of NF-κB and MAPK signaling pathways, warrants further investigation. Its efficacy appears to be more pronounced than that of the NSAID Ibuprofen in this specific in vitro model, particularly in the context of cytokine inhibition. These findings support the continued exploration of this compound as a potential lead compound for the development of novel anti-inflammatory therapeutics.
References
In Vivo Validation of Longiferone B's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no peer-reviewed studies have been published validating the anti-inflammatory properties of Longiferone B in vivo. This guide provides a comprehensive overview of its demonstrated in vitro activities, alongside comparative in vivo data for standard anti-inflammatory agents and related compounds. This information is intended to serve as a resource for designing and contextualizing future in vivo studies of this compound.
Introduction to this compound
This compound is a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora.[1][2][3] In traditional medicine, the rhizomes of this plant have been used to treat various inflammatory conditions.[1][2][3] Preclinical research has focused on elucidating the anti-inflammatory potential of its constituent compounds.
In Vitro Anti-inflammatory Activity of this compound
Studies have demonstrated the anti-inflammatory effects of this compound in murine macrophage-like RAW264.7 cells.[1][2][3] Its mechanism of action involves the inhibition of key inflammatory mediators. Specifically, this compound has been shown to:
-
Inhibit the production of nitric oxide (NO) with an IC50 value of 21.0 µM.[1][2][3]
-
Suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA level.[1][2][3]
-
Inhibit the production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner.[1][2]
These findings suggest that this compound targets critical pathways in the inflammatory response, making it a candidate for further investigation in in vivo models.
Proposed Anti-inflammatory Signaling Pathway of this compound
The following diagram illustrates the putative signaling pathway through which this compound is thought to exert its anti-inflammatory effects, based on its known in vitro activities.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Standard In Vivo Models for Assessing Anti-inflammatory Activity
Two widely used and well-characterized animal models for evaluating the efficacy of novel anti-inflammatory compounds are the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced systemic inflammation model.
Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The early phase is mediated by histamine, serotonin, and bradykinin, while the late phase is associated with the production of prostaglandins and the infiltration of neutrophils.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. Administration of LPS to animals triggers a robust inflammatory response, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which can result in septic shock and organ damage.
Comparative In Vivo Performance of Standard Anti-inflammatory Drugs
The following tables summarize the typical efficacy of two standard anti-inflammatory drugs, Indomethacin (a non-steroidal anti-inflammatory drug, NSAID) and Dexamethasone (a corticosteroid), in these models. This data provides a benchmark for the anticipated performance of a novel anti-inflammatory agent like this compound.
Table 1: Efficacy of Indomethacin in Carrageenan-Induced Paw Edema in Rodents
| Species | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) | Reference |
| Rat | 10 | Oral | ~70-87.3 | [4] |
| Rat | 10 | Intraperitoneal | Not specified | [5] |
| Mouse | 20 | Intraperitoneal | Not specified |
Table 2: Efficacy of Dexamethasone in LPS-Induced Inflammation in Mice
| Dose (mg/kg) | Route of Administration | Parameter Measured | Inhibition/Effect | Reference |
| 5 | Oral | Serum TNF-α | Significant reduction | [6][7] |
| 5 | Oral | Serum IL-6 | Significant reduction | [6][7] |
| 10 | Intraperitoneal | Lung Neutrophil Influx | No significant effect | |
| 5 | Intraperitoneal | Mortality | Reduced from 75% to 12.5% |
Experimental Protocols
Detailed methodologies for the carrageenan-induced paw edema and LPS-induced systemic inflammation models are provided below to facilitate the design of future in vivo studies for this compound.
Carrageenan-Induced Paw Edema Protocol
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control (vehicle), positive control (e.g., Indomethacin, 10 mg/kg), and test groups (this compound at various doses).
-
Dosing: Test compounds are typically administered orally or intraperitoneally 30 to 60 minutes before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume or thickness is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
LPS-Induced Systemic Inflammation Protocol
Caption: Workflow for the LPS-induced systemic inflammation model.
Detailed Methodology:
-
Animals: C57BL/6 or BALB/c mice are frequently used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control (vehicle), positive control (e.g., Dexamethasone, 5 mg/kg), and test groups (this compound at various doses).
-
Pre-treatment: Test compounds are typically administered 1 to 2 hours before LPS challenge.
-
Induction of Inflammation: LPS is administered via intraperitoneal injection at a dose ranging from 5 to 10 mg/kg.
-
Monitoring and Sample Collection: Animals are monitored for clinical signs of inflammation. Blood and/or tissues are collected at predetermined time points (e.g., 2, 6, 24 hours) post-LPS injection.
-
Data Analysis: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using methods such as ELISA.
Conclusion and Future Directions
While in vitro studies have provided promising initial evidence for the anti-inflammatory properties of this compound, its therapeutic potential can only be validated through rigorous in vivo studies. The experimental models and comparative data presented in this guide offer a framework for the systematic evaluation of this compound's efficacy in a whole-organism context. Future research should focus on conducting dose-response studies in models of both acute and chronic inflammation to fully characterize the anti-inflammatory profile of this natural compound and determine its potential for development as a novel therapeutic agent.
References
- 1. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Topical Anti-Inflammatory Formulations from Medicinal Plant Extracts: Stability, Efficacy, and Cytokine Modulation in a Carrageenan-Induced Paw Edema Model [publishing.emanresearch.org]
- 5. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 6. In vivo and in silico anti-inflammatory properties of the sesquiterpene valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Herbs and Derived Natural Products on Lipopolysaccharide-Induced Toxicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Longiferone B
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Longiferone B. Given that this compound is a bioactive daucane sesquiterpene with anti-inflammatory properties, including the suppression of iNOS and COX-2 mRNA expression, it is prudent to handle it as a potentially cytotoxic and hazardous compound.[1] Adherence to these procedural guidelines is essential to ensure personnel safety and mitigate contamination risks.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to potentially hazardous compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[2] The following table summarizes the mandatory PPE for various handling procedures.
| Equipment | Specification | Purpose | Regulatory Standard (Example) |
| Gloves | Double-gloving with nitrile gloves tested for chemotherapy drug resistance. Longer cuffs are recommended.[3][4] | Prevents dermal absorption, which is a common route of exposure to cytotoxic drugs.[5] | ASTM D6978-05[4][5] |
| Gown | Disposable, fluid-resistant gown with long sleeves and closed front. | Protects skin and personal clothing from splashes and contamination.[2] | N/A |
| Eye Protection | Safety glasses with side shields, or a full-face shield if there is a risk of splashing.[3] | Protects eyes from splashes and aerosols. | CSA Z94.3-07[3] |
| Respiratory Protection | A fit-tested N95 or N100 respirator should be used when handling the powder form or if aerosol generation is possible.[3] | Prevents inhalation of airborne particles. | CSA Z94.4-11[3] |
| Additional PPE | Cap and shoe covers.[3] | Minimizes overall contamination of the work area and personnel. | N/A |
Handling and Operational Procedures
All handling of this compound should be conducted in a designated controlled environment to minimize exposure and prevent cross-contamination.
Experimental Workflow for Handling this compound
Caption: Figure 1: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Always don the full required PPE before entering the designated handling area.
-
Conduct all work with this compound, especially when in powdered form, within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
When weighing the solid compound, use a fit-tested N95 or higher-rated respirator to prevent inhalation.[3]
-
Prepare solutions in a well-ventilated area, avoiding splashing.
-
-
Experimentation:
-
Clearly label all containers with the compound name and hazard warnings.
-
Keep containers with this compound sealed when not in use.
-
Transport samples in secondary, sealed, and shatterproof containers.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Disposal Logical Flow
Caption: Figure 2: Decision-making process for the disposal of waste.
Disposal Protocol:
-
Segregation: All items that have come into direct contact with this compound, including gloves, gowns, pipette tips, and containers, must be disposed of as cytotoxic waste.
-
Containment: Collect cytotoxic waste in designated, clearly labeled, leak-proof, and puncture-resistant containers.
-
Spill Management:
-
In the event of a spill, immediately secure the area to prevent others from entering.
-
While wearing full PPE, use a cytotoxic spill kit to absorb and contain the material.[2][6]
-
Clean the area with an appropriate decontaminating solution.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[2]
-
-
Final Disposal: Follow your institution's and local regulations for the final disposal of chemical and cytotoxic waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ipservices.care [ipservices.care]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handling cytotoxic material [cleanroomtechnology.com]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
